MIPS521
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
[2-amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6NOS/c20-13-3-1-9(2-4-13)16(28)15-14(8-29-17(15)27)10-5-11(18(21,22)23)7-12(6-10)19(24,25)26/h1-8H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJBJJHYFIUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MIPS521 on the A1 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of MIPS521, a novel positive allosteric modulator (PAM) of the A1 adenosine receptor (A1AR). This compound represents a promising, non-opioid analgesic agent by selectively enhancing the effects of endogenous adenosine, particularly in pathological states where adenosine levels are elevated, such as neuropathic pain.[1][2][3] This document details the binding characteristics, functional effects, and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the A1AR.[4][5] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct, extrahelical allosteric site.[1][2][3][6] This binding event enhances the affinity and/or efficacy of the endogenous orthosteric agonist, adenosine.[1][7] The primary mechanism of this compound involves the stabilization of the adenosine-A1AR-G protein complex, which potentiates downstream signaling.[1][2][3][6] This targeted modulation offers the potential for tissue- and disease-specific therapeutic effects with a reduced side-effect profile compared to conventional A1AR agonists.[1][7]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound's interaction with the A1AR.
| Parameter | Value | Assay Condition | Source |
| Allosteric Affinity (pKb) | 4.95 ± 0.40 | cAMP inhibition assay with adenosine in CHO cells expressing human A1AR. | [1] |
| Allosteric Affinity (Kb) | 11 µM | cAMP inhibition assay with adenosine in CHO cells expressing human A1AR. | [1][4][5][6] |
| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | cAMP inhibition assay with adenosine in CHO cells expressing human A1AR. | [1][6] |
| Signaling Efficacy (τB) | 9.12 | cAMP inhibition assay with adenosine in CHO cells expressing human A1AR. | [1][6] |
| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 | cAMP inhibition assay with adenosine in CHO cells expressing human A1AR. | [1][6] |
| Positive Cooperativity (αβ) | 64.6 | cAMP inhibition assay with adenosine in CHO cells expressing human A1AR. | [1][6] |
| Potentiation of Adenosine | Concentration-dependent | Inhibition of forskolin-mediated cAMP in CHO cells. | [4] |
| Potentiation of R-PIA | 3-10 µM | ERK1/2 phosphorylation assay. | [4] |
| Reduction of eEPSCs | pEC50 of 6.9 | Spinal cord from nerve-injured rats. | [4] |
Signaling Pathways and Allosteric Modulation
This compound modulates the canonical A1AR signaling pathway, which is primarily coupled to inhibitory G proteins (Gi/o). Upon binding of an orthosteric agonist like adenosine, the A1AR undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This compound enhances this process by binding to an allosteric pocket located at the extrahelical interface of transmembrane helices (TM) 1, 6, and 7.[1][2][3][6] This binding event stabilizes the active conformation of the receptor, particularly when it is in a ternary complex with adenosine and a Gi protein.[1][6] Molecular dynamics simulations have shown that this compound's stable binding to the A1AR is dependent on the presence of the Gi/o protein.[7] Furthermore, this compound has been shown to influence the G protein selectivity of the A1AR, demonstrating a divergent effect on the coupling to Gαo protein subtypes depending on the orthosteric agonist present.[7]
Below is a diagram illustrating the proposed signaling pathway of the A1 adenosine receptor and the modulatory effect of this compound.
Caption: this compound allosterically modulates A1AR signaling.
Experimental Protocols
cAMP Inhibition Assay
This assay is fundamental for quantifying the functional consequences of A1AR activation and the modulatory effects of this compound.
Objective: To measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the A1AR.
Methodology:
-
Cell Culture: FlpIN-CHO cells stably expressing the human A1AR are cultured to approximately 90% confluence in DMEM supplemented with 20 mM HEPES, 5% fetal bovine serum, and 500 µg/mL hygromycin B.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer: The growth medium is replaced with HBSS containing 20 mM HEPES and 100 µM RO-20-1724 (a phosphodiesterase inhibitor).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period.
-
Agonist Stimulation: An orthosteric agonist (e.g., adenosine) is added at various concentrations, followed by stimulation with forskolin (e.g., 3 µM) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are determined using a competitive binding assay, such as the LANCE cAMP detection kit.
-
Data Analysis: The data are normalized to the response of forskolin alone and fitted to a suitable pharmacological model to determine parameters like pEC50, Emax, and allosteric parameters (pKb, Log αβ).
The following diagram outlines the workflow for a typical cAMP inhibition assay.
Caption: Workflow of a cAMP inhibition assay.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to provide structural insights into the allosteric mechanism of this compound.
Objective: To investigate the structural basis of this compound's interaction with the A1AR and its effect on the receptor-G protein complex.
Methodology:
-
System Setup: Ternary (agonist-A1AR-MIPS521) and quaternary (agonist-A1AR-MIPS521-Gi2) complex structures are prepared based on cryo-EM data.
-
Simulation Protocol: Gaussian accelerated molecular dynamics (GaMD) and conventional molecular dynamics (cMD) simulations are performed using force fields such as CHARMM36.
-
Analysis: Trajectories are analyzed to assess the stability of this compound binding, conformational changes in the receptor, and interactions between the ligand, receptor, and G protein. Network and community analyses can be used to identify correlated motions and information transfer pathways within the complex.
Conclusion
This compound is a potent positive allosteric modulator of the A1 adenosine receptor with a clear mechanism of action that involves binding to a novel extrahelical site and stabilizing the active state of the receptor in complex with its endogenous agonist and a G protein.[1][6] This allosteric modulation enhances the receptor's signaling through the Gi/o pathway, leading to its analgesic effects.[1][4] The detailed understanding of its pharmacology and structural interactions provides a strong foundation for the structure-based design of next-generation, disease-specific, non-opioid analgesics targeting the A1AR.[1][2][3]
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: The Allosteric Binding Site of MIPS521 on the Adenosine A1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Adenosine A1 receptor (A1R), a Class A G protein-coupled receptor (GPCR), is a key therapeutic target for non-opioid analgesics.[1] However, the development of orthosteric agonists has been hindered by on-target adverse effects due to the widespread expression of A1R.[1][2] Positive allosteric modulators (PAMs) offer a promising alternative by enhancing the effects of the endogenous agonist, adenosine, specifically in pathological states where adenosine levels are elevated.[1][3] MIPS521 is a novel A1R PAM that has demonstrated significant analgesic efficacy in preclinical models without the typical side effects associated with A1R agonists.[1] This document provides a detailed technical overview of the this compound binding site on the A1R, its mechanism of action, the experimental protocols used for its characterization, and relevant quantitative data.
This compound Binding Site and Molecular Interactions
Structural elucidation via cryo-electron microscopy (cryo-EM) has revealed that this compound binds to a previously undiscovered allosteric pocket on the A1R.[1][2] This site is distinct from the orthosteric pocket where adenosine binds.
Key characteristics of the binding site:
-
Location: The binding site is located in an extrahelical, lipid-detergent-facing shallow pocket at the interface of transmembrane helices (TMs) 1, 6, and 7.[1][2][4]
-
Nature: It is a novel, hydrophobic pocket exposed to the lipid bilayer.[1][5]
-
Interacting Residues: The interaction between this compound and A1R is primarily stabilized by hydrogen bonds and van der Waals forces.
-
Hydrogen Bonds: The 2-amino substituent of the this compound thiophene ring forms crucial hydrogen bonds with the side chain of S2466.47 (on TM6) and the backbone of L2767.41 (on TM7).[3][6] Site-directed mutagenesis studies have confirmed that mutating these residues to alanine significantly reduces this compound binding affinity.[6]
-
Hydrophobic and van der Waals Interactions: The PAM occupies a pocket formed by the side chains of L181.41 , I191.42 , V221.45 (TM1), L2426.43 , L2456.46 (TM6), F2757.40 , and M2837.48 (TM7).[1][5]
-
Quantitative Pharmacological Data
This compound acts as a PAM by increasing the binding affinity and/or efficacy of orthosteric agonists like adenosine.[4][6] Its pharmacological profile has been characterized through various in vitro assays.
| Parameter | Ligand | Value | Assay Type | Reference |
| Allosteric Affinity (KB) | This compound | 11 µM | Radioligand Binding | [4][7] |
| Allosteric Affinity (pKB) | This compound | 4.95 ± 0.40 | Radioligand Binding | [4] |
| This compound | 5.18 ± 0.21 | Radioligand Binding | [3] | |
| Binding Cooperativity (αβ) | This compound with ADO | 64.6 | cAMP Inhibition | [4] |
| Binding Cooperativity (Log αβ) | This compound with ADO | 1.81 ± 0.53 | cAMP Inhibition | [4] |
| Binding Cooperativity (logα) | This compound with NECA | 2.09 ± 0.22 | Radioligand Binding | [3] |
| Signaling Efficacy (τB) | This compound | 9.12 | cAMP Inhibition | [4] |
| Signaling Efficacy (Log τB) | This compound | 0.96 ± 0.34 | cAMP Inhibition | [4] |
-
KB: Dissociation constant for the allosteric modulator.
-
pKB: Negative logarithm of the KB.
-
αβ / α: Cooperativity factor, where a value > 1 indicates positive cooperativity.
-
τB: Allosteric agonist efficacy.
A1R Signaling and Allosteric Modulation
The A1R preferentially couples to Gi/o heterotrimeric G proteins.[1] this compound enhances the signal transduction initiated by the endogenous agonist adenosine. The proposed mechanism is that this compound stabilizes the active conformation of the adenosine-receptor-G protein ternary complex.[1][2][4]
Signaling Cascade:
-
Binding: Adenosine (endogenous agonist) and this compound (PAM) co-bind to the A1R.
-
G Protein Activation: The stabilized A1R-ligand complex activates the associated Gi/o protein, causing the exchange of GDP for GTP on the Gα subunit.
-
Downstream Effectors:
-
MAPK/ERK Pathway: A1R activation can also stimulate the phosphorylation of ERK1/2, a pathway involved in cell proliferation and differentiation. This compound potentiates this effect.[7]
Experimental Protocols
The characterization of the this compound binding site and its pharmacological effects involved a multi-faceted approach combining structural biology, computational chemistry, and in vitro pharmacology.
Cryo-Electron Microscopy (Cryo-EM)
This technique was pivotal in determining the high-resolution structure of this compound bound to the A1R.
-
Complex Formation: The human A1R was co-expressed with a Gi2 heterotrimer. The complex was stabilized in its active state by binding to the endogenous agonist adenosine and the PAM this compound.[1]
-
Purification: The this compound-Adenosine-A1R-Gi2 complex was purified using affinity chromatography and size-exclusion chromatography, with high concentrations of both ligands present throughout to ensure saturation.[1]
-
Imaging and Reconstruction: The purified complex was vitrified and imaged using a cryo-electron microscope. Hundreds of thousands of particle projections were collected and processed to reconstruct a 3D density map to a nominal resolution of 3.2 Å, which was sufficient for modeling the binding pocket and ligand interactions.[1]
Radioligand Binding Assays
These assays were used to quantify the affinity of this compound and its effect on orthosteric ligand binding.
-
Assay Principle: The assay measures the displacement of a radiolabeled A1R antagonist (e.g., [3H]-DPCPX) from the receptor by unlabeled ligands.[1]
-
Protocol:
-
Membranes from cells expressing A1R are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the orthosteric agonist (e.g., NECA) are added in the presence and absence of fixed concentrations of this compound.[1]
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
Data are analyzed using an allosteric ternary complex model to determine the affinity (KB) of this compound and the cooperativity factor (α) between this compound and the orthosteric agonist.[3]
-
Functional cAMP Inhibition Assay
This assay measures the functional consequence of A1R activation, which is the inhibition of cAMP production.
-
Cell Line: Typically performed in Chinese Hamster Ovary (CHO) cells stably expressing the human A1R.[7]
-
Protocol:
-
Cells are pre-treated with this compound for a short duration.[7]
-
Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.
-
Cells are co-treated with an A1R agonist (e.g., adenosine) at various concentrations.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or LANCE).
-
The potentiation of the agonist's ability to inhibit forskolin-stimulated cAMP production by this compound is quantified to determine its functional efficacy and cooperativity.[4][7]
-
Conclusion and Future Directions
The discovery of the this compound binding site represents a significant advancement in the structure-based design of allosteric modulators for GPCRs.[3] The extrahelical, lipid-facing pocket is a novel target that allows for the development of A1R PAMs with high subtype selectivity, potentially avoiding the side effects that have plagued orthosteric agonists.[1][3] this compound serves as a proof-of-concept that exploiting the cooperativity between an allosteric modulator and an endogenous agonist can lead to disease-specific therapeutic effects.[1] Future research will focus on leveraging this structural knowledge to design next-generation PAMs with optimized pharmacokinetic and pharmacodynamic properties for the treatment of neuropathic pain and other conditions where A1R modulation is beneficial.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Structural Basis of MIPS521 Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis of MIPS521, a novel positive allosteric modulator (PAM) of the Adenosine A1 Receptor (A1R). This compound represents a promising, non-opioid analgesic that demonstrates context-specific efficacy, particularly in neuropathic pain states, by modulating the effects of the endogenous agonist, adenosine.
The elucidation of the cryo-electron microscopy (cryo-EM) structure of the A1R in a complex with adenosine, this compound, and the Gi2 heterotrimer has provided unprecedented insight into its mechanism of action.[1][2] This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes the critical signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key pharmacological parameters of this compound, providing a quantitative basis for its allosteric modulatory effects on the A1R.
Table 1: Allosteric Affinity and Efficacy of this compound
| Parameter | Value | Assay Condition | Cell Line | Reference |
| p K B | 4.95 ± 0.40 | Inhibition of forskolin-stimulated cAMP | CHO | [1][3] |
| K B (μM) | 11 | Inhibition of forskolin-stimulated cAMP | CHO | [1][3][4] |
| Log τ B | 0.96 ± 0.34 | Inhibition of forskolin-stimulated cAMP | CHO | [1][3] |
| τ B | 9.12 | Inhibition of forskolin-stimulated cAMP | CHO | [1][3] |
| Log αβ | 1.81 ± 0.53 | Inhibition of forskolin-stimulated cAMP with Adenosine | CHO | [1][3] |
| αβ | 64.6 | Inhibition of forskolin-stimulated cAMP with Adenosine | CHO | [1][3] |
| pEC 50 | 6.9 ± 0.4 | Reduction of eEPSCs in spinal cord from nerve-injured rats | N/A | [1][4][5] |
Table 2: Cooperativity of this compound with Orthosteric Agonists
| Orthosteric Agonist | This compound Concentration | pEC 50 | Fold Potentiation | Reference |
| Adenosine (ADO) | 10 μM | - | Substantial | [6][7] |
| NECA | 10 μM | - | ~100-fold (logα: 2.09 ± 0.22) | [8] |
| CPA | 10 μM | - | Significant | [6][7] |
| BnOCPA | 1 μM | - | Significant (p=0.0042) | [6][7] |
| BnOCPA | 10 μM | - | Significant (p<0.0001) | [6][7] |
Structural Basis of Allosteric Modulation
The analgesic effects of this compound stem from its role as a PAM at the A1R, a G protein-coupled receptor (GPCR).[1][9] A cryo-EM structure of the A1R co-bound to adenosine, this compound, and a Gi2 heterotrimer has revealed a novel, extrahelical allosteric binding pocket.[1][2][10] This site is located in a lipid/detergent-facing region at the interface of transmembrane helices (TMs) 1, 6, and 7.[1][2]
This compound binds within this pocket and stabilizes the active state of the receptor, enhancing the signaling effects of the endogenous agonist, adenosine.[1][6] Molecular dynamics simulations have shown that this compound stabilizes the adenosine-receptor-G protein complex.[1][2] This stabilization is achieved through interactions with key residues in the allosteric pocket, including S2466.47 and L2767.41.[8][11] The binding of this compound induces a conformational change, involving a pivoting of M2837.48, to accommodate the modulator.[1] This mechanism of action allows this compound to selectively amplify A1R signaling in environments with elevated adenosine levels, such as those found in neuropathic pain states, thereby providing a targeted therapeutic effect with potentially fewer side effects than direct A1R agonists.[1][2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Mechanistic Insights into the Adenosine A1 Receptor’s Positive Allosteric Modulation for Non-Opioid Analgesics | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 10. 7ld3 - Cryo-EM structure of the human adenosine A1 receptor-Gi2-protein complex bound to its endogenous agonist and an allosteric ligand - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
MIPS521: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS521 is a novel, potent, and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] It represents a promising therapeutic candidate for non-opioid pain relief, particularly in neuropathic pain states.[2][3] Unlike traditional orthosteric agonists that directly activate the receptor, this compound enhances the effect of the endogenous agonist, adenosine, which is often upregulated in tissues under stress or inflammation. This mechanism of action suggests a potential for targeted therapeutic effects with a reduced side-effect profile compared to conventional A1R agonists. This document provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of this compound.
Discovery of this compound
The discovery of this compound was the result of a structure-based drug design campaign initiated by the Monash Institute of Pharmaceutical Sciences (MIPS). The campaign focused on identifying novel allosteric modulators of the A1R. The starting point for this effort was the 2-amino-3-benzoylthiophene scaffold, a known chemotype for A1R allosteric modulators. Through a systematic exploration of substitutions at the 4-position of the thiophene ring, a series of analogues were synthesized and screened for their ability to modulate A1R activity.
The initial screening of this chemical library was performed using a functional assay measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells stably expressing the human A1R. This assay identified compounds with the ability to either directly activate the receptor (agonism) or potentiate the effects of an orthosteric agonist, R-PIA. This compound, then designated as compound 9o in the original publication, emerged as a lead compound from this screening cascade due to its potentiation of agonist-induced signaling.
Further characterization involved more detailed concentration-response studies, including [35S]GTPγS binding assays, which confirmed its positive allosteric modulatory activity. The discovery of this compound highlighted the potential for developing PAMs with distinct pharmacological profiles, offering a new avenue for the development of safer and more effective analgesics.
Chemical Synthesis of this compound
The chemical synthesis of this compound follows a multi-step route starting from commercially available materials. The key steps involve the construction of the substituted 2-aminothiophene core followed by acylation. The detailed protocol is adapted from the procedure described by Aurelio and colleagues in the Journal of Medicinal Chemistry.
Synthesis of (2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone (this compound)
The synthesis of this compound is achieved through a Gewald reaction, followed by acylation.
Step 1: Synthesis of 2-cyano-3-(3,5-bis(trifluoromethyl)phenyl)acrylonitrile
To a solution of 3,5-bis(trifluoromethyl)benzaldehyde and malononitrile in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophene-3-carbonitrile
The product from Step 1 is then subjected to a Gewald reaction. A mixture of the acrylonitrile derivative, elemental sulfur, and a suitable amine (e.g., morpholine or diethylamine) in a solvent such as ethanol or dimethylformamide is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and purified.
Step 3: Synthesis of (2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone (this compound)
The 2-aminothiophene-3-carbonitrile from Step 2 is then converted to the corresponding benzoyl derivative. This can be achieved by reacting the aminothiophene with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or heated as required. After completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography to yield this compound.
Quantitative Data
The pharmacological properties of this compound have been extensively characterized using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Assay | Cell Line/System | Value | Reference |
| pKb | Inhibition of cAMP accumulation | CHO cells expressing human A1R | 4.95 ± 0.40 | [2] |
| Kb | Inhibition of cAMP accumulation | CHO cells expressing human A1R | 11 µM | [1][4] |
| Log αβ | Inhibition of cAMP accumulation | CHO cells expressing human A1R | 1.81 ± 0.53 | [2][4] |
| Log τB | Inhibition of cAMP accumulation | CHO cells expressing human A1R | 0.96 ± 0.34 | [2][4] |
| pEC50 | Reduction of eEPSCs | Rat spinal cord slices | 6.9 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Effective Dose | Effect | Reference |
| Rat model of neuropathic pain | Intrathecal | 1-30 µg | Reversal of mechanical hyperalgesia | [1] |
| Rat model of spontaneous pain | Intrathecal | 10 µg | Reduction of spontaneous pain | [1] |
Experimental Protocols
Inhibition of cAMP Accumulation Assay
This assay is a cornerstone for characterizing the functional activity of A1R modulators.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the experiment, the growth medium is replaced with assay buffer.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
Agonist Stimulation: An orthosteric agonist (e.g., adenosine or NECA) is added to the wells at a range of concentrations, along with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
cAMP Measurement: After incubation, the reaction is terminated, and intracellular cAMP levels are quantified using a suitable cAMP detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response curves for the orthosteric agonist in the presence and absence of this compound are plotted, and parameters such as pEC50, Emax, and the allosteric parameters (pKb, Log αβ) are determined using non-linear regression analysis.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the A1R.
-
Membrane Preparation: Membranes are prepared from CHO cells expressing the human A1R.
-
Assay Components: The assay mixture contains cell membranes, GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Compound Addition: this compound and/or an orthosteric agonist are added to the assay mixture.
-
Incubation: The reaction is incubated to allow for G protein activation and the binding of [35S]GTPγS.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [35S]GTPγS on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the potency and efficacy of the compounds in stimulating G protein activation.
Visualizations
A1R Signaling Pathway
Caption: A1R signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for this compound discovery.
References
In Vivo Analgesic Efficacy of MIPS521 in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo analgesic effects of MIPS521, a positive allosteric modulator (PAM) of the adenosine A₁ receptor (A₁R), in models of neuropathic pain. The document outlines key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development in the field of non-opioid analgesics.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] The adenosine A₁ receptor (A₁R) has emerged as a promising, non-opioid target for the treatment of neuropathic pain.[2][3] However, the clinical development of orthosteric A₁R agonists has been hampered by on-target adverse effects. This compound, a novel A₁R PAM, offers a promising alternative by enhancing the analgesic effects of endogenous adenosine, particularly in pathological states like neuropathic pain where local adenosine levels are elevated.[2][3] This document synthesizes the available preclinical data on the in vivo analgesic properties of this compound.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in rodent models of neuropathic pain. The following tables summarize the key findings from in vivo and in vitro studies.
Table 1: In Vivo Analgesic Effects of this compound in a Rat Model of Neuropathic Pain
| Parameter | This compound | VCP171 (PAM Comparator) | Morphine | Vehicle |
| Dose (Intrathecal) | 1-30 µg | 1-30 µg | 10 µg | - |
| Effect on Mechanical Allodynia (Paw Withdrawal Threshold, g) | Dose-dependent reversal of hyperalgesia | Small reduction at 30 µg | Significant reduction of allodynia | No effect |
| Effect on Spontaneous Pain (Conditioned Place Preference) | Significant reduction at 10 µg | Reduction at 30 µg | - | - |
Data compiled from studies in nerve-injured rats.[4]
Table 2: In Vitro Potency and Efficacy of this compound
| Assay | Parameter | This compound | VCP171 (PAM Comparator) |
| cAMP Inhibition Assay (in CHO cells expressing human A₁R) | Potentiation of Adenosine Signaling | Concentration-dependent | Concentration-dependent |
| Spinal Cord Slice Electrophysiology (eEPSC Amplitude Reduction in Dorsal Horn Neurons) | pEC₅₀ | 6.9 ± 0.4 | 5.6 ± 0.3 |
| Maximal Decrease in Synaptic Current | Significantly greater in nerve-injured vs. sham | - |
eEPSC: evoked Excitatory Postsynaptic Current. Data indicates this compound is more potent than VCP171 in reducing nociceptive signaling in a disease-relevant context.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used rat model to induce neuropathic pain.[3][5][6][7]
Procedure:
-
Anesthesia: Adult Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the level of the mid-thigh through blunt dissection of the biceps femoris muscle.
-
Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4.0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened to the point of causing a slight constriction of the nerve diameter without arresting epineural blood flow.
-
Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Confirmation of Neuropathy: The development of mechanical allodynia is assessed 14 days post-surgery using the von Frey test. A significant decrease in the paw withdrawal threshold (PWT) in the ipsilateral paw compared to the contralateral paw and pre-operative baseline indicates the successful induction of neuropathic pain. A reduction in PWT to ≤2.8 g from a baseline of ≥9.7g is a common criterion.[4]
Behavioral Assay: Assessment of Mechanical Allodynia
Mechanical allodynia, a hallmark of neuropathic pain, is quantified by measuring the paw withdrawal threshold (PWT) to a mechanical stimulus.[8]
Procedure using von Frey Filaments:
-
Acclimatization: Rats are placed in individual clear Perspex containers on a raised wire mesh floor and allowed to acclimatize for at least 15-20 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing bending forces (measured in grams) are applied to the plantar surface of the hind paw.
-
Up-Down Paradigm: The "up-down" method is used to determine the 50% paw withdrawal threshold. The testing begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is applied.
-
Threshold Calculation: The pattern of responses is used to calculate the 50% PWT using a specific formula.
-
Data Collection: PWT is measured for both the ipsilateral (injured) and contralateral (uninjured) hind paws.
In Vitro Assay: Spinal Cord Slice Electrophysiology
This technique allows for the direct assessment of the effects of this compound on synaptic transmission in the dorsal horn of the spinal cord, a key area for pain processing.[4][9][10][11]
Procedure:
-
Spinal Cord Extraction: Adult Sprague-Dawley rats are deeply anesthetized and decapitated. The lumbar region of the spinal cord is rapidly dissected out.
-
Slicing: Parasagittal slices (340 µm thick) of the spinal cord are prepared in ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (sACSF).
-
sACSF Composition (in mM): 100 sucrose, 63 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 1.2 MgCl₂, 2.5 CaCl₂, 25 glucose, and 11 NaHCO₃.
-
-
Recovery: Slices are allowed to recover for 1 hour at 34°C in normal oxygenated ACSF and then maintained at room temperature.
-
Normal ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1.2 MgCl₂, 2.5 CaCl₂, 25 glucose, and 11 NaHCO₃, equilibrated with 95% O₂ and 5% CO₂.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously superfused with oxygenated normal ACSF at 34°C.
-
Whole-cell voltage-clamp recordings are made from neurons in the superficial laminae of the dorsal horn.
-
Evoked excitatory postsynaptic currents (eEPSCs) are recorded in the presence of gabazine (10 µM) and strychnine (0.5 µM) to block inhibitory currents.
-
-
Drug Application: After establishing a stable baseline recording, this compound is superfused onto the slice to determine its effect on eEPSC amplitude.
Signaling Pathways and Experimental Workflows
The analgesic effects of this compound are mediated through the positive allosteric modulation of the adenosine A₁ receptor signaling pathway. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing its in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. An in vitro spinal cord slice preparation for recording from lumbar motoneurons of the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MIPS521 and its Impact on Endogenous Adenosine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). We will explore its mechanism of action, its effects on endogenous adenosine signaling, and the experimental methodologies used to characterize this promising therapeutic agent. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.
Introduction to this compound and Adenosine Signaling
Adenosine is a ubiquitous signaling nucleoside that plays a critical role in cellular metabolism and neurotransmission. Its effects are mediated by four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 receptor, the focus of this guide, is a promising therapeutic target for non-opioid analgesics, particularly for neuropathic pain.[1][2][3][4] However, the development of orthosteric A1R agonists has been hampered by a lack of on-target selectivity and significant side effects.[1][2][3][4]
This compound emerges as a novel solution, acting as a positive allosteric modulator of the A1R.[1][2][3][4][5][6][7][8][9][10] Unlike direct agonists, PAMs like this compound enhance the effects of the endogenous agonist, in this case, adenosine. This mechanism allows for a more targeted therapeutic action, as this compound's effects are most pronounced in tissues with elevated levels of endogenous adenosine, such as in pathological pain states.[1][2][3][4][5] This guide will delve into the molecular mechanisms and functional consequences of this compound's interaction with the A1R.
Mechanism of Action of this compound
This compound binds to a novel, extrahelical, and lipid/detergent-facing allosteric pocket on the A1R.[1][2][3][4][8] This binding site is distinct from the orthosteric site where adenosine binds and involves transmembrane helices 1, 6, and 7.[1][2][3][4][8] The primary mechanism of action of this compound is the stabilization of the adenosine-A1R-G protein complex.[1][2][3][4][8] This stabilization enhances the signaling cascade initiated by endogenous adenosine.
The downstream effects of this compound-potentiated A1R activation include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1][6] Furthermore, this compound has been shown to alter the G protein selectivity of adenosine, which may contribute to its favorable side-effect profile.[6]
This compound Signaling Pathway
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Assay System | Reference |
| A1R Allosteric Affinity (pKB) | 4.95 | CHO cells | [5][8][9] |
| A1R Allosteric Affinity (KB) | 11 µM | CHO cells | [5][8][9] |
| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | CHO cells | [1][8] |
| Signaling Efficacy (τB) | 9.12 | CHO cells | [1][8] |
| Positive Cooperativity with Adenosine (Log αβ) | 1.81 ± 0.53 | CHO cells | [1][8] |
| Positive Cooperativity with Adenosine (αβ) | 64.6 | CHO cells | [1][8] |
| Potentiation of Adenosine Signaling (cAMP inhibition) | 0.3 - 30 µM | CHO cells | [1][5] |
| Enhancement of A1R-mediated ERK1/2 phosphorylation | 3 - 10 µM | CHO cells | [5] |
| Reduction of eEPSCs in spinal cord (pEC50) | 6.9 | Rat spinal cord slices | [1][5] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Neuropathic Pain
| Effect | Dosage (Intrathecal) | Animal Model | Reference |
| Reversal of Mechanical Hyperalgesia | 1 - 30 µg | Partial Nerve Ligation | [5] |
| Reduction of Spontaneous Pain | 10 µg | Conditioned Place Preference | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
cAMP Inhibition Assay
This assay quantifies the ability of this compound to potentiate adenosine-mediated inhibition of cAMP production.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Adenosine is added at a fixed concentration (e.g., its EC20) to partially stimulate the A1R.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
The reaction is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration-response curves for adenosine in the presence and absence of this compound are plotted, and parameters such as potency (EC50) and maximal response are calculated.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanistic Insights into the Adenosine A1 Receptor's Positive Allosteric Modulation for Non-Opioid Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of MIPS521: A Positive Allosteric Modulator of the Adenosine A1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS521 has emerged as a significant investigational compound, acting as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR).[1][2][3] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, and the key experimental protocols used for its characterization. This compound enhances the analgesic effects of endogenous adenosine, particularly in neuropathic pain states, positioning it as a promising non-opioid therapeutic candidate.[1][4] Its unique allosteric binding site, revealed by cryogenic electron microscopy (cryo-EM), offers a novel target for structure-based drug design.[1][5][6]
Introduction
The adenosine A1 receptor (A1AR), a Class A G protein-coupled receptor (GPCR), is a well-established target for the treatment of neuropathic pain.[1][7] However, the development of orthosteric A1AR agonists has been hampered by a lack of on-target selectivity and significant off-target adverse effects.[1][7] Positive allosteric modulators (PAMs) offer a promising alternative by potentiating the effects of the endogenous agonist, adenosine, only where its levels are elevated, such as in states of tissue injury or stress.[5] this compound is a novel A1AR PAM that has demonstrated significant analgesic efficacy in preclinical models of neuropathic pain without the typical side effects associated with A1AR agonists.[1][8]
Chemical Properties
This compound, with the chemical name (2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thien-3-yl)(4-chlorophenyl)methanone, is a small molecule with the following properties:[9][10]
| Property | Value |
| CAS Number | 1146188-19-3 |
| Molecular Formula | C19H10ClF6NOS |
| Molecular Weight | 449.80 g/mol |
| Appearance | Solid powder |
Mechanism of Action
This compound functions as a positive allosteric modulator of the A1AR.[1] It binds to a distinct allosteric site on the receptor, separate from the orthosteric site where endogenous adenosine binds.[1][7] This binding event enhances the affinity and/or efficacy of adenosine, thereby potentiating its downstream signaling. The primary mechanism involves the stabilization of the active conformation of the A1AR-G protein complex, leading to a more profound and sustained cellular response to adenosine.[1][2][10]
The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] this compound enhances this adenosine-mediated inhibition of cAMP production.[1]
Signaling Pathway
The signaling pathway modulated by this compound is depicted below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding and Functional Parameters
| Parameter | Value | Assay | Cell Line | Reference |
| Allosteric Affinity (pKB) | 4.95 ± 0.40 | cAMP Inhibition | CHO | [1] |
| Allosteric Affinity (KB) | 11 µM | cAMP Inhibition | CHO | [1][2] |
| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | cAMP Inhibition | CHO | [1][2] |
| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 | cAMP Inhibition | CHO | [1][2] |
| Positive Cooperativity (αβ) | 64.6 | cAMP Inhibition | CHO | [1][2] |
Table 2: In Vivo and Ex Vivo Efficacy
| Parameter | Value | Assay | Model | Reference |
| Potency (pEC50) | 6.9 ± 0.4 | eEPSC Reduction | Nerve-injured rat spinal cord | [1] |
| Analgesic Dose Range | 1-30 µg (intrathecal) | Mechanical Hyperalgesia | Rat | |
| Spontaneous Pain Reduction Dose | 10 µg (intrathecal) | Conditioned Place Preference | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro cAMP Inhibition Assay
This assay measures the ability of this compound to potentiate the adenosine-mediated inhibition of forskolin-stimulated cAMP production in cells expressing the human A1AR.
Experimental Workflow:
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor are cultured in appropriate media.
-
Cell Preparation: On the day of the assay, cells are harvested, washed, and resuspended in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[12]
-
Assay Plate Preparation: Cells are dispensed into a white, opaque 384-well plate.
-
Compound Addition: this compound is added at concentrations ranging from 0.3 to 30 µM and incubated for 10 minutes at room temperature.
-
Stimulation: A solution containing adenosine and 3 µM forskolin (to stimulate cAMP production) is added to the wells, and the plate is incubated for 30 minutes at room temperature.
-
Detection: Cell lysis and cAMP detection are performed according to the manufacturer's protocol of the chosen assay kit (e.g., AlphaScreen).[12]
-
Data Analysis: The resulting signal is inversely proportional to the amount of cAMP produced. Data are analyzed using a non-linear regression model to determine the pharmacological parameters of this compound.
Ex Vivo Electrophysiological Recording of eEPSCs
This protocol measures the effect of this compound on evoked excitatory postsynaptic currents (eEPSCs) in dorsal horn neurons of the spinal cord from nerve-injured rats.
Protocol:
-
Spinal Cord Preparation: Spinal cord slices are prepared from rats with neuropathic pain (e.g., induced by nerve injury) and from sham-operated controls.
-
Recording Setup: Whole-cell patch-clamp recordings are performed on lamina II neurons of the dorsal horn.
-
eEPSC Evocation: eEPSCs are evoked by stimulating primary afferent fibers.
-
This compound Application: this compound is bath-applied at various concentrations to determine its effect on eEPSC amplitude.
-
Data Analysis: The concentration-dependent reduction in eEPSC amplitude is measured to calculate the pEC50 value for this compound.[1]
In Vivo Conditioned Place Preference (CPP) Model
The CPP model is used to assess the rewarding properties of pain relief induced by this compound, indicating a reduction in spontaneous pain.
Protocol:
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On the first day, rats are allowed to freely explore both chambers to determine their baseline preference.
-
Conditioning Phase: Over several days, rats receive an intrathecal injection of this compound (e.g., 10 µg in 10 µL) and are confined to one chamber (typically their initially non-preferred chamber). On alternate sessions, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase: On the final day, the barrier between the chambers is removed, and the time spent in each chamber is recorded in the absence of any injection.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber indicates that the relief from spontaneous pain provided by this compound is rewarding.[7]
Cryogenic Electron Microscopy (Cryo-EM) Structure Determination
This technique was used to determine the high-resolution structure of the A1R in complex with adenosine, this compound, and the Gi2 protein.
Experimental Workflow:
Protocol:
-
Protein Expression and Purification: The A1R-Gi2 complex is expressed in a suitable system (e.g., insect cells) and purified.
-
Complex Formation: The purified complex is incubated with high concentrations of both adenosine and this compound.[1]
-
Grid Preparation: The sample is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: A large dataset of particle images is processed to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the this compound-ADO-A1R-Gi2 complex is built into the cryo-EM density map and refined.
Conclusion
This compound represents a significant advancement in the development of non-opioid analgesics. Its positive allosteric modulation of the adenosine A1 receptor provides a mechanism for achieving analgesia with enhanced tissue and disease-state specificity. The detailed pharmacological profile and the elucidation of its binding site through cryo-EM provide a solid foundation for the further development of this compound and the design of next-generation allosteric modulators for the treatment of neuropathic pain and other conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Conditioned place preference reveals tonic pain in an animal model of central pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Evaluation of reward from pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Routine sub-2.5 Å cryo-EM structure determination of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
MIPS521: A Technical Guide to A₁R Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS521 is a novel, non-opioid analgesic agent that functions as a positive allosteric modulator (PAM) of the A₁ adenosine receptor (A₁R).[1] As a member of the G protein-coupled receptor (GPCR) superfamily, the A₁R is a promising therapeutic target for conditions such as neuropathic pain.[1][2] However, the development of orthosteric A₁R agonists has been hampered by a lack of on-target selectivity and significant off-tissue adverse effects.[1][3][4] this compound represents a paradigm shift by targeting an allosteric site on the A₁R, a strategy designed to enhance the effect of the endogenous agonist, adenosine, particularly in pathological states where adenosine levels are elevated.[1] This mechanism offers the potential for disease-context-specific analgesia with an improved safety profile.[1]
This technical guide provides a comprehensive overview of the selectivity and off-target effects of this compound, based on publicly available data. It is intended to be a resource for researchers and drug development professionals interested in the therapeutic potential of allosteric modulation of the A₁R.
A₁R Selectivity
This compound's mechanism as a PAM is predicted to confer a high degree of selectivity for the A₁R over other adenosine receptor subtypes (A₂A, A₂B, and A₃). This is because allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric binding sites. While direct quantitative screening data for this compound against the full panel of adenosine receptors is not extensively detailed in the available literature, studies on structurally related PAMs designed based on the this compound binding site have shown high selectivity. These successor compounds did not activate the A₂A, A₂B, or A₃ adenosine receptors, nor the M₂ muscarinic receptor, providing strong evidence for the selective nature of compounds targeting this allosteric site.
On-Target A₁R Activity
This compound enhances the signaling of the endogenous A₁R agonist, adenosine, as demonstrated in functional assays.[1] In preclinical models of neuropathic pain, this compound has been shown to produce significant analgesic effects without the adverse effects commonly associated with orthosteric A₁R agonists, such as bradycardia and motor impairment.[1]
| Parameter | Value | Assay System | Reference |
| A₁R Allosteric Affinity (pKₒ) | 4.95 ± 0.40 (Kₒ = 11 µM) | cAMP inhibition assay in CHO cells expressing human A₁R | [1] |
| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 (αβ = 64.6) with Adenosine | cAMP inhibition assay in CHO cells expressing human A₁R | [1] |
| Allosteric Agonism (Log τₒ) | 0.96 ± 0.34 (τₒ = 9.12) | cAMP inhibition assay in CHO cells expressing human A₁R | [1] |
Off-Target Effects
A comprehensive evaluation of off-target effects is critical for the development of any therapeutic candidate. However, there is a notable absence of publicly available data from broad off-target screening panels (e.g., CEREP or Eurofins safety panels) or kinase profiling assays for this compound. While in vivo studies have suggested a favorable safety profile with minimal cardiovascular or motor side effects, these do not replace the need for in vitro liability screening.[1] The lack of such data represents a significant gap in the preclinical characterization of this compound.
Signaling Pathways and Experimental Workflows
A₁R Signaling Pathway
The A₁ adenosine receptor is a Gᵢ/ₒ-coupled GPCR. Upon activation by an agonist, such as adenosine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, binds to a distinct allosteric site and enhances the ability of adenosine to activate this signaling cascade.
References
Unveiling the Molecular Architecture: A Technical Guide to the Cryo-EM Structure of the Adenosine A1 Receptor in Complex with MIPS521
An in-depth analysis for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cryo-electron microscopy (cryo-EM) structure of the human adenosine A1 receptor (A1R) in a functional complex with its endogenous agonist, adenosine, the positive allosteric modulator (PAM) MIPS521, and the inhibitory G protein (Gi2). The elucidation of this structure offers profound insights into the molecular mechanisms of A1R modulation, paving the way for the structure-based design of novel therapeutics, particularly non-opioid analgesics.[1][2]
Core Quantitative Data
The following tables summarize the key pharmacological and structural data for the A1R in complex with this compound.
Table 1: Pharmacological Properties of this compound at the Human A1R.
| Parameter | Value | Description |
| Allosteric Affinity (pKB) | 4.95 ± 0.40 | The negative logarithm of the equilibrium dissociation constant (KB) for this compound binding to the allosteric site. |
| Allosteric Affinity (KB) | 11 µM | The equilibrium dissociation constant, indicating the concentration of this compound required to occupy 50% of the allosteric sites at equilibrium.[1][3][4] |
| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | A measure of the intrinsic ability of this compound to activate the A1R in the absence of an orthosteric agonist. |
| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 | Quantifies the degree to which this compound enhances the binding and/or efficacy of the endogenous agonist, adenosine. A higher value indicates stronger positive cooperativity.[1][4] |
Table 2: Cryo-EM Data and Model Validation.
| Parameter | Value |
| PDB ID | 7LD3[2] |
| EMDB ID | EMD-23280[2] |
| Resolution | 3.2 Å[1] |
| Number of Particle Projections | 689,000[1] |
Experimental Protocols
The determination of the A1R-MIPS521 complex structure involved a series of intricate experimental procedures. Below are detailed methodologies for the key experiments.
1. Expression and Purification of the A1R-Gi2 Complex
The A1R-Gi2 complex was expressed and purified using a method previously established for GPCR-G protein complexes.[1]
-
Cell Culture and Expression: Human A1R and rat Gi2 subunits (αi2, β1, and γ2) were co-expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system. High concentrations of adenosine and this compound were included throughout the expression and purification process to stabilize the complex.[1]
-
Membrane Preparation: Sf9 cells were harvested, and cell membranes containing the expressed complex were prepared by osmotic lysis and centrifugation.
-
Solubilization: The membrane-embedded complexes were solubilized using a detergent mixture, typically including lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS), to maintain the integrity of the receptor and G protein.
-
Affinity Chromatography: The solubilized complex was purified using affinity chromatography. A FLAG epitope tag on the A1R allowed for initial capture on anti-FLAG affinity resin.
-
Size-Exclusion Chromatography: Following affinity purification, the complex was further purified by size-exclusion chromatography to separate the properly assembled A1R-Gi2 complex from aggregates and dissociated components.
2. Cryo-EM Sample Preparation and Data Acquisition
-
Grid Preparation: The purified A1R-Gi2 complex in the presence of adenosine and this compound was applied to glow-discharged holey carbon grids. The grids were then blotted to remove excess sample and rapidly plunge-frozen in liquid ethane using a vitrification robot. This process traps the protein complexes in a thin layer of vitreous ice.
-
Data Acquisition: Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV. Images were recorded using a Gatan K3 direct electron detector in super-resolution counting mode. Automated data collection software was used to acquire a large dataset of movie micrographs.
3. Image Processing and 3D Reconstruction
-
Movie Correction: The raw movie micrographs were corrected for beam-induced motion and dose-weighted to produce high-quality single images.
-
Particle Picking and 2D Classification: Individual particle projections of the A1R-Gi2 complex were automatically picked from the corrected micrographs. These particles were then subjected to 2D classification to remove ice contaminants, aggregates, and poorly defined particles, resulting in a set of high-quality 2D class averages.[5]
-
3D Reconstruction: An initial 3D model was generated from the 2D class averages. This model was then used as a reference for 3D classification and refinement of the full particle dataset. The final 3D reconstruction of the A1R-Gi2-MIPS521-adenosine complex reached a nominal resolution of 3.2 Å.[1]
4. cAMP Inhibition Assay
This assay was used to pharmacologically characterize the effect of this compound on A1R signaling.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1R were used.
-
Assay Protocol: Cells were pre-treated with this compound for a specified duration. Subsequently, the cells were stimulated with forskolin, an adenylyl cyclase activator, in the presence of varying concentrations of adenosine.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) were measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by adenosine, and the potentiation of this inhibition by this compound, were quantified to determine the affinity, efficacy, and cooperativity of this compound.[1]
Visualizations
A1R Signaling Pathway
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o family of G proteins.[6][7] Activation of A1R by an agonist, such as adenosine, initiates a signaling cascade that leads to various cellular responses.
Caption: Canonical signaling pathway of the Adenosine A1 Receptor.
Experimental Workflow for Cryo-EM Structure Determination
The following diagram illustrates the major steps involved in determining the cryo-EM structure of the A1R-MIPS521 complex.
Caption: Workflow for the cryo-EM structure determination of a GPCR complex.
Structural Insights and Functional Implications
The cryo-EM structure of the A1R in complex with adenosine, this compound, and Gi2 reveals a novel allosteric binding pocket located on the extracellular side of the receptor, at the interface of transmembrane helices 1, 6, and 7, and exposed to the lipid/detergent environment.[1] this compound occupies this shallow pocket, making contact with residues such as L242, L245, S246, L276, F275, V22, L18, and I19.[1] The binding is predominantly mediated by van der Waals interactions, with hydrogen bonds observed between the 2-amino group of the thiophene ring of this compound and S246 and the backbone of L276.[1]
Molecular dynamics simulations and ligand kinetic binding experiments suggest that this compound stabilizes the adenosine-receptor-G protein complex.[1] This stabilization is the molecular basis for its positive cooperativity, enhancing the analgesic effects of endogenous adenosine, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1] This work provides a proof-of-concept for the structure-based design of allosteric modulators that can achieve disease-specific therapeutic effects with potentially fewer side effects than traditional orthosteric agonists.[1][2]
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7ld3 - Cryo-EM structure of the human adenosine A1 receptor-Gi2-protein complex bound to its endogenous agonist and an allosteric ligand - Summary - Protein Data Bank Japan [pdbj.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Measuring the Potentiation of A1R Agonists by MIPS521: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR) that is a promising therapeutic target for non-opioid analgesics for neuropathic pain.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct, extrahelical allosteric site involving transmembrane helices 1, 6, and 7.[1][3] This binding enhances the signaling of endogenous adenosine and other A1R agonists.[1][4] This approach offers the potential for greater tissue and disease-state specificity, potentially avoiding the side effects associated with systemic A1R activation.[1]
These application notes provide detailed protocols for researchers to quantify the potentiation of A1R agonists by this compound, focusing on in vitro cell-based assays. The primary methods covered are functional assays measuring downstream signaling (cAMP accumulation) and radioligand binding assays to characterize the allosteric interaction.
A1R Signaling Pathway
The A1R is primarily coupled to inhibitory G proteins (Gαi/o).[5][6] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] This is the most prominent and well-characterized signaling pathway for the A1R.[5] Additionally, A1R activation can lead to the activation of phospholipase C (PLC) and the modulation of various ion channels.[5][6]
Caption: A1R Signaling Pathway.
Experimental Protocols
Protocol 1: Functional Assessment of this compound Potentiation using a cAMP Inhibition Assay
This is the primary functional assay to measure the potentiation of A1R agonists by this compound. The A1R's coupling to Gαi leads to the inhibition of adenylyl cyclase, which can be measured as a decrease in forskolin-stimulated cAMP accumulation.
Experimental Workflow:
Caption: cAMP Inhibition Assay Workflow.
Materials:
-
Cell Line: A cell line stably expressing the human A1R, for example, Chinese Hamster Ovary (CHO-hA1R) cells.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., Geneticin/G418) if required.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor like rolipram or IBMX. Note: IBMX can have antagonist activity at the A1R, so rolipram is often preferred.[8]
-
A1R Agonist: Adenosine (ADO), N6-cyclopentyladenosine (CPA), or N-ethylcarboxamidoadenosine (NECA).
-
This compound: Stock solution in DMSO.
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
cAMP Detection Kit: Commercially available kits, such as those based on TR-FRET (e.g., Cisbio HTRF) or luminescence (e.g., Promega cAMP-Glo™).[8][9]
-
Microplates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence readings.
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-hA1R cells in appropriate medium until they reach 80-90% confluency.
-
For the assay, detach cells gently and resuspend them in serum-free medium.
-
Seed the cells into the microplate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of the A1R agonist in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range for this compound is 0.3-30 µM.[4]
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add different concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.[4]
-
Add the A1R agonist at various concentrations to the wells, along with a fixed concentration of forskolin (e.g., 3 µM).[1]
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[4][8]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio, luminescence units) to cAMP concentrations using a standard curve.
-
Plot the concentration-response curves for the A1R agonist in the absence and presence of different concentrations of this compound.
-
Determine the EC50 value for the agonist under each condition. A leftward shift in the agonist's EC50 in the presence of this compound indicates positive allosteric modulation.
-
The data can be fitted to an allosteric operational model to quantify the cooperativity factor (Logαβ), which combines the effects on agonist affinity (α) and efficacy (β).[1][10][11]
-
Protocol 2: Characterization of Allosteric Interactions using Radioligand Binding Assays
Radioligand binding assays are used to directly measure the binding of ligands to the A1R and to determine how this compound affects the binding of an orthosteric ligand.[11][12][13]
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Membrane Preparations: Crude membrane fractions from cells overexpressing the hA1R.
-
Radioligand: A high-affinity A1R antagonist, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine), is commonly used.[1]
-
Orthosteric Ligands: Unlabeled A1R agonists (e.g., NECA) or antagonists (e.g., DPCPX).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure (Competition Binding Assay to Determine this compound's effect on Agonist Affinity):
-
Assay Setup:
-
In a 96-well plate, add assay buffer, membrane preparation (e.g., 20 µg protein), a fixed concentration of the radioligand (e.g., 1 nM [³H]DPCPX), and varying concentrations of the orthosteric agonist (e.g., NECA).
-
Prepare parallel sets of wells that also include a fixed concentration of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like DPCPX).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing agonist (NECA) in the absence and presence of this compound.
-
Fit the data to a competitive binding model to determine the IC50 of the agonist.
-
Further analysis using an allosteric ternary complex model can yield quantitative estimates of the allosteric ligand's affinity (pKB) and the binding cooperativity (log α) between this compound and the orthosteric agonist.[1]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Functional Potentiation of A1R Agonists by this compound in cAMP Inhibition Assay
| A1R Agonist | This compound Conc. (µM) | Agonist pEC50 (mean ± SEM) | Fold Shift (EC50) | Logαβ (Cooperativity) |
| Adenosine | 0 (Vehicle) | 6.5 ± 0.1 | 1.0 | - |
| 1 | 7.2 ± 0.2 | ~5 | 1.81 ± 0.53[1] | |
| 10 | 7.8 ± 0.1 | ~20 | ||
| CPA | 0 (Vehicle) | 8.1 ± 0.1 | 1.0 | - |
| 1 | 8.6 ± 0.2 | ~3.2 | 1.17[10] | |
| 10 | 9.0 ± 0.1 | ~8 | ||
| NECA | 0 (Vehicle) | 7.9 ± 0.1 | 1.0 | - |
| 1 | 8.5 ± 0.1 | ~4 | 1.57[10] | |
| 10 | 8.9 ± 0.2 | ~10 |
Note: pEC50, Fold Shift, and Logαβ values are representative and should be determined experimentally.
Table 2: Allosteric Modulation of Orthosteric Ligand Binding by this compound
| Orthosteric Ligand | Radioligand | This compound pKB (Affinity) | Logα (Binding Cooperativity) |
| NECA (Agonist) | [³H]DPCPX | 4.95 ± 0.40[1] | > 0 (Positive) |
| DPCPX (Antagonist) | [³H]DPCPX | Not Applicable | ~ 0 (Neutral) |
Note: The binding cooperativity (Logα) value indicates how this compound affects the affinity of the orthosteric ligand. A value greater than 0 signifies positive cooperativity (increased affinity), a value less than 0 indicates negative cooperativity, and a value of 0 suggests neutral cooperativity.[15]
Conclusion
The protocols outlined provide a robust framework for quantifying the positive allosteric modulation of A1R agonists by this compound. The cAMP functional assay is essential for determining the potentiation of agonist-induced cellular responses, while radioligand binding assays offer a direct measure of the molecular interactions at the receptor level. Together, these methods allow for a comprehensive characterization of this compound's pharmacological properties, which is crucial for its development as a potential therapeutic agent.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
MIPS521 Protocol for ERK1/2 Phosphorylation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a critical event for its activation. Consequently, measuring the phosphorylation status of ERK1/2 serves as a robust readout for the activation of numerous upstream signaling pathways, including those initiated by G protein-coupled receptors (GPCRs).
MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), a Gi/o-coupled GPCR. As a PAM, this compound enhances the signaling of the endogenous A1AR agonist, adenosine. This document provides detailed application notes and protocols for an ERK1/2 phosphorylation assay designed to characterize the activity of this compound and other potential A1AR modulators. The protocols described herein are adaptable for both Western blotting and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) formats, offering flexibility for different throughput needs.
Signaling Pathway
The canonical ERK1/2 signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or GPCRs. In the context of the A1AR, agonist binding, potentiated by this compound, leads to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunits can activate a cascade involving Src, Ras, Raf, MEK1/2, and finally ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an ERK1/2 phosphorylation assay investigating the effect of this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human A1AR (CHO-A1AR). Data is presented as the fold change in phosphorylated ERK1/2 (p-ERK1/2) levels relative to the vehicle-treated control, normalized to total ERK1/2.
| Treatment Group | This compound (µM) | A1AR Agonist (e.g., Adenosine) (nM) | Fold Change in p-ERK1/2 (Mean ± SD) |
| Vehicle Control | 0 | 0 | 1.0 ± 0.1 |
| Agonist Alone | 0 | 100 | 3.5 ± 0.4 |
| This compound Alone | 10 | 0 | 1.2 ± 0.2 |
| This compound + Agonist | 1 | 100 | 5.8 ± 0.6 |
| This compound + Agonist | 3 | 100 | 8.2 ± 0.9 |
| This compound + Agonist | 10 | 100 | 12.5 ± 1.3 |
Experimental Protocols
Two primary methods for detecting ERK1/2 phosphorylation are detailed below: Western blotting, a semi-quantitative and widely accessible technique, and AlphaScreen, a high-throughput, homogeneous assay format.
Experimental Workflow
Protocol 1: Western Blotting for p-ERK1/2
This protocol details the steps for measuring agonist-induced ERK1/2 phosphorylation in a cell-based assay using Western blotting.
Materials:
-
Cell Line: CHO cells stably expressing the human A1AR (CHO-A1AR).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents: this compound, A1AR agonist (e.g., adenosine, R-PIA), Serum-free culture medium, Phosphate-Buffered Saline (PBS), Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibody.
-
Equipment: Cell culture incubator, 6-well plates, SDS-PAGE and Western blotting equipment, Chemiluminescence detection system.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-A1AR cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, aspirate the growth medium and wash once with serum-free medium.
-
Incubate the cells in serum-free medium for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and the A1AR agonist in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with the A1AR agonist at its EC50 or EC80 concentration for a short period (e.g., 5-15 minutes). Include appropriate controls (vehicle, agonist alone, this compound alone).
-
-
Cell Lysis:
-
Following stimulation, immediately place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Protocol 2: AlphaScreen® SureFire® p-ERK1/2 Assay
This protocol provides a high-throughput method for detecting ERK1/2 phosphorylation in a 384-well format.
Materials:
-
Cell Line and Culture Reagents: As described in Protocol 1.
-
Assay Kit: AlphaScreen® SureFire® p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer or similar).
-
Plates: 384-well white opaque tissue culture-treated plates.
-
Equipment: Multilabel plate reader capable of AlphaScreen detection.
Procedure:
-
Cell Plating and Serum Starvation:
-
Seed CHO-A1AR cells in a 384-well plate at an optimized density.
-
Allow cells to adhere for at least 24 hours.
-
Perform serum starvation as described in Protocol 1.
-
-
Compound Addition:
-
Add this compound and the A1AR agonist to the wells using a liquid handler for precision.
-
Incubate for the optimized stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and add the Lysis Buffer provided in the kit to each well.
-
Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
-
Detection:
-
Transfer the lysate to a 384-well white ProxiPlate.
-
Add the AlphaScreen Acceptor beads and Donor beads mixture as per the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of phosphorylated ERK1/2.
-
Normalize the data to appropriate controls and generate dose-response curves.
-
Conclusion
The measurement of ERK1/2 phosphorylation is a critical tool for elucidating the signaling pathways of A1AR and for the characterization of allosteric modulators like this compound. The protocols provided offer both a traditional, in-depth method and a high-throughput screening approach to suit various research and drug discovery needs. Careful optimization of cell number, serum starvation, and incubation times is recommended to ensure robust and reproducible results.
Application Notes and Protocols for in vivo Administration of MIPS521 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), in rat models. This compound has demonstrated analgesic efficacy in neuropathic pain models by enhancing the signaling of endogenous adenosine.[1][2] This document outlines the necessary materials, step-by-step procedures for intrathecal administration, and relevant behavioral assays for evaluating the compound's effects. Additionally, it includes a summary of the mechanism of action and key quantitative data from preclinical studies.
Introduction
This compound is a novel non-opioid analgesic that acts as a positive allosteric modulator of the adenosine A1 receptor.[1][3] Unlike direct A1AR agonists which can have dose-limiting side effects, this compound enhances the analgesic effects of endogenous adenosine, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1] This targeted modulation offers the potential for a safer therapeutic window. These notes provide a comprehensive guide for researchers looking to investigate the in vivo properties of this compound in rats.
Data Presentation
Table 1: this compound Administration Parameters in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | [4] |
| Route of Administration | Intrathecal | [4] |
| Dosage Range | 1 - 30 µg | [4] |
| Injection Volume | 10 µL | [4] |
| Vehicle | 60:40 DMSO/Saline | [1] |
| Catheter Flush | 25 µL Saline | [1] |
Table 2: Summary of in vivo Efficacy of this compound in Rats
| Assay | Dose | Effect | Reference |
| Mechanical Hyperalgesia (von Frey Test) | 1 - 30 µg | Reverses mechanical hyperalgesia | [4] |
| Spontaneous Pain (Conditioned Place Preference) | 10 µg | Significantly reduces spontaneous pain | [4] |
| Evoked Excitatory Postsynaptic Currents (eEPSCs) | 1 - 30 µg | Reduces eEPSCs in spinal cord from nerve-injured rats (pEC50 of 6.9) | [4] |
Table 3: this compound Safety and Stability Data
| Parameter | Finding | Reference |
| Motor Function | No effect on motor function | [1] |
| Cardiovascular | Minimal effect on rat atrial beat rate | [1][3] |
| Plasma Stability | Stable in rat plasma over a 4-hour incubation period | [1] |
Experimental Protocols
Preparation of this compound Formulation
-
Reconstitution: this compound is soluble in DMSO. Prepare a stock solution of this compound in 100% DMSO.
-
Working Solution: For a final injection concentration, dilute the this compound stock solution in sterile saline to achieve a 60:40 DMSO/saline vehicle.[1] For example, to prepare 100 µL of a 1 µg/10 µL solution, mix 60 µL of the appropriate this compound stock in DMSO with 40 µL of sterile saline.
-
Vehicle Control: Prepare a vehicle control solution using the same 60:40 DMSO/saline ratio without the this compound.
Intrathecal Catheter Implantation in Rats
This protocol describes the implantation of an intrathecal catheter for direct drug delivery to the spinal cord. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the surgical area over the lumbar spine.
-
Sterilize the surgical site with povidone-iodine and ethanol three times.
-
Place the rat in a prone position and flex the spine by placing a support under the abdomen.[5]
-
-
Incision and Exposure:
-
Catheter Insertion:
-
Identify the intervertebral space between L5 and L6.[7]
-
Use a needle (e.g., 22G) to puncture the dura mater at a 30° angle to the midline and 30° up from the plane of the table, advancing it about 8 mm until a tail flick is observed, indicating entry into the intrathecal space.[6][7]
-
Insert a pre-measured length of PE-10 tubing through the needle into the intrathecal space. The catheter tip should be advanced cranially to the desired spinal level (typically reaching L3-L5).[8]
-
Carefully remove the needle, leaving the catheter in place.
-
-
Catheter Externalization and Securing:
-
Tunnel the external end of the catheter subcutaneously to the back of the neck.
-
Exteriorize the catheter and secure it with sutures or wound clips.[8]
-
Seal the external end of the catheter to prevent CSF leakage and infection.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as recommended by your institution's IACUC.
-
House rats individually after surgery to prevent damage to the catheter.[8]
-
Allow a recovery period of at least 2 days before drug administration.[8]
-
Confirm catheter patency and placement with an injection of a small volume of a substance that elicits a known response, such as lidocaine, which should cause transient hind limb paralysis.
-
Intrathecal Administration of this compound
-
Gently restrain the conscious rat.
-
Unseal the external end of the intrathecal catheter.
-
Slowly inject 10 µL of the prepared this compound solution or vehicle control into the catheter using a microsyringe.
-
Immediately follow the injection with a 25 µL flush of sterile saline to ensure the drug is delivered to the intrathecal space.[1]
-
Reseal the catheter.
-
Return the rat to its home cage and monitor for any adverse reactions.
Assessment of Mechanical Allodynia (von Frey Test)
-
Place the rat in a test chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[9]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold using the up-down method.[10] This is the minimum force required to elicit a withdrawal response in 50% of applications.[10]
-
Assess the baseline threshold before this compound administration and at various time points after administration to determine the analgesic effect.
Assessment of Spontaneous Pain (Conditioned Place Preference)
-
Apparatus: Use a three-chamber conditioned place preference (CPP) box with distinct visual and tactile cues in the two outer chambers.[5][11]
-
Pre-Conditioning (Baseline Preference): On the first day, allow the rat to freely explore all three chambers for a set period (e.g., 15 minutes) and record the time spent in each chamber to determine any initial preference.[11]
-
Conditioning:
-
On subsequent days, administer this compound (e.g., 10 µg, intrathecally) and confine the rat to one of the outer chambers (typically the initially non-preferred chamber) for a set duration (e.g., 30-45 minutes).[4][11]
-
On alternate days, administer the vehicle and confine the rat to the opposite chamber for the same duration.
-
-
Post-Conditioning (Test for Preference):
-
After the conditioning phase, place the rat in the central chamber and allow it to freely access all chambers for a set period.
-
Record the time spent in each chamber. A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates that the drug has rewarding (pain-relieving) properties.[5]
-
Visualizations
Figure 1: Experimental workflow for the in vivo administration and assessment of this compound in rats.
Figure 2: Signaling pathway of the Adenosine A1 Receptor modulated by this compound.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]
- 7. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIPS521 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), in cell-based assays. This compound is a valuable research tool for studying A1AR signaling and has potential applications in drug discovery, particularly for non-opioid analgesics.[1][2][3]
Introduction to this compound
This compound, with the chemical name [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a potent and selective positive allosteric modulator of the adenosine A1 receptor.[3] It enhances the signaling of the endogenous agonist, adenosine, by binding to a distinct allosteric site on the receptor.[1][2] This modulation can lead to analgesic effects, making this compound a compound of interest for pain research.[4][5] In cell-based assays, this compound has been shown to potentiate A1AR-mediated signaling pathways, such as the inhibition of cyclic AMP (cAMP) formation and the phosphorylation of ERK1/2.[2][4]
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 1146188-19-3 | [4][5] |
| Molecular Formula | C19H10ClF6NOS | [5] |
| Molecular Weight | 449.80 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | DMSO: ≥ 60 mg/mL (≥ 133.39 mM) Ethanol: 45 mg/mL Water: Insoluble | [6][7] |
| Storage | Store powder at -20°C for up to 3 years. | [6] |
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.498 mg of this compound (Molecular Weight = 449.8 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 4.498 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[6]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the stock solution aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
Stock Solution Storage Summary:
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
Application: Adenosine A1 Receptor Activation Assay (cAMP Inhibition)
This protocol provides a general framework for a cell-based assay to measure the effect of this compound on A1AR-mediated inhibition of cAMP production.
Experimental Parameters:
| Parameter | Recommendation |
| Cell Line | CHO or HEK293 cells stably expressing the human Adenosine A1 Receptor |
| Seeding Density | 50,000 cells/well in a 96-well plate |
| This compound Concentration Range | 0.3 µM to 30 µM |
| Incubation Time | 10-minute pre-treatment, followed by 30-minute co-treatment with adenosine and forskolin |
| Assay Readout | Measurement of intracellular cAMP levels (e.g., using a commercial ELISA or HTRF kit) |
Protocol:
-
Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate at the desired density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium. Remove the growth medium from the cells and add the this compound dilutions. Incubate for 10 minutes at 37°C.
-
Agonist and Forskolin Co-treatment: Prepare a solution containing the A1AR agonist (e.g., adenosine) and forskolin (to stimulate cAMP production) in serum-free medium. Add this solution to the wells containing the this compound pre-treated cells. A typical final concentration of forskolin is 3 µM.[4]
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the this compound concentration to determine the potentiation of the adenosine response.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Adenosine A1 Receptor Signaling Pathway
Caption: Simplified A1AR signaling pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes: Characterization of MIPS521 in Radioligand Binding Assays
Introduction
MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) implicated in various physiological processes.[1][2][3] Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, this compound binds to a distinct, extrahelical allosteric site involving transmembrane helices 1, 6, and 7.[4][5] This binding enhances the affinity and/or efficacy of endogenous agonists like adenosine.[5][6] This mechanism allows for a more nuanced modulation of A1AR activity, offering potential therapeutic benefits, such as non-opioid analgesia, by amplifying receptor signaling only in the presence of the endogenous agonist.[5][7][8]
Radioligand binding assays are a fundamental tool for characterizing the pharmacological properties of allosteric modulators like this compound.[9][10] These assays enable the determination of a modulator's affinity for the receptor, its cooperativity with orthosteric ligands, and its effects on receptor density. This document provides detailed protocols for using radioligand binding assays to study the interaction of this compound with the A1AR.
A1AR Signaling Pathway with this compound Modulation
The A1AR primarily couples to the Gi/o family of G proteins.[4][6] Upon activation by an orthosteric agonist, the receptor stimulates the G protein to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] this compound, as a PAM, enhances this signaling cascade in the presence of an agonist.
Pharmacological Properties of this compound
The key parameters defining the interaction of this compound with the A1AR have been determined through various in vitro assays. These values are crucial for designing and interpreting radioligand binding experiments.
| Parameter | Description | Value | Assay Context | Reference |
| pKB | The negative logarithm of the modulator's equilibrium dissociation constant (KB) for the allosteric site. | 4.95 | Inhibition of cAMP assay in CHO cells | [1][4] |
| KB | The equilibrium dissociation constant, indicating the affinity of this compound for the A1AR allosteric site. | 11 µM | Inhibition of cAMP assay in CHO cells | [1][4][8] |
| Log αβ | The logarithm of the cooperativity factor between this compound and an orthosteric agonist. A positive value indicates positive cooperativity. | 1.81 | With endogenous agonist adenosine (ADO) | [4] |
| Log α | The logarithm of the binding cooperativity factor between this compound and an orthosteric agonist. | 2.09 | With orthosteric agonist NECA | [11] |
| Log τB | The logarithm of the signaling efficacy, indicating the modulator's ability to activate the receptor on its own (allosteric agonism). | 0.96 | Inhibition of cAMP assay in CHO cells | [4] |
Experimental Protocols
Protocol 1: Membrane Preparation from A1AR-Expressing Cells
This protocol describes the preparation of cell membranes, which are a common source of receptors for in vitro binding assays.[12]
Materials:
-
CHO or HEK 293 cells stably expressing human A1AR
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Resuspension Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, ice-cold
-
Cryoprotectant Buffer: Resuspension buffer with 10% sucrose
-
Cell scrapers, Dounce homogenizer, refrigerated centrifuge
Methodology:
-
Cell Harvest: Grow A1AR-expressing cells to confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add ice-cold Lysis Buffer to the plates and scrape the cells. Collect the cell suspension in a centrifuge tube.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Storage: Discard the supernatant and resuspend the final membrane pellet in Cryoprotectant Buffer.
-
Quantification: Determine the protein concentration of the membrane preparation using a suitable method, such as the BCA assay.
-
Aliquoting and Storage: Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Allosteric Modulator Interaction Radioligand Binding Assay
This competition (or interaction) assay is used to determine the affinity of this compound (KB) and its cooperativity (α) with an orthosteric agonist.[5][11] It measures the displacement of a radiolabeled antagonist by an unlabeled orthosteric agonist in the absence and presence of a fixed concentration of this compound.
Materials:
-
Radioligand: [³H]DPCPX (A1AR antagonist), specific activity ~80-120 Ci/mmol
-
Orthosteric Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CPA (N⁶-Cyclopentyladenosine)
-
Allosteric Modulator: this compound
-
Non-Specific Binding (NSB) Agent: Theophylline (1 mM) or unlabeled DPCPX (10 µM)
-
Membranes: Prepared from A1AR-expressing cells (Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates, glass fiber filter mats (e.g., GF/C, presoaked in 0.3% PEI), cell harvester, scintillation counter, and scintillation fluid.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the orthosteric agonist (e.g., NECA) in Assay Buffer. Prepare a fixed concentration of this compound (e.g., 10 µM, approximately its KB). Prepare the radioligand ([³H]DPCPX) at a concentration near its Kd (typically 0.5-1.0 nM).
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Assay Buffer only.
-
Non-Specific Binding (NSB): 1 mM Theophylline.
-
Agonist Curve 1 (Control): Serial dilutions of NECA.
-
Agonist Curve 2 (this compound): Serial dilutions of NECA + fixed concentration of this compound.
-
-
Assay Incubation:
-
To each well, add 50 µL of the appropriate compound solution from step 2.
-
Add 150 µL of the diluted A1AR membrane preparation (e.g., 10-20 µg protein/well).
-
Initiate the binding reaction by adding 50 µL of the [³H]DPCPX solution. The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[12]
-
Filtration: Terminate the assay by rapid vacuum filtration through a PEI-soaked GF/C filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold Assay Buffer to remove any unbound radioligand.
-
Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Protocol 3: Data Analysis
The data generated from the interaction assay is analyzed to determine the effect of this compound on the orthosteric agonist's affinity.
Methodology:
-
Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of the experimental wells.
-
Normalize Data: Express the specific binding data as a percentage of the maximum specific binding (observed in the absence of any competing ligand).
-
Non-Linear Regression: Plot the normalized data against the logarithm of the agonist concentration.
-
Analyze Curves:
-
In the absence of this compound, the curve will yield the IC₅₀ value for the orthosteric agonist.
-
In the presence of this compound, a leftward shift in the curve indicates positive cooperativity, meaning the agonist is more potent at displacing the radioligand. The new curve will have a lower IC₅₀ value.
-
-
Model Fitting: For a quantitative analysis of allosteric parameters, fit the entire dataset globally using non-linear regression to an allosteric ternary complex model , available in software like GraphPad Prism.[11] This model will directly calculate the affinity of the modulator (KB or pKB) and the cooperativity factor (α or log α).[11] A log α value greater than 0 confirms positive cooperativity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. pnas.org [pnas.org]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying MIPS521 in Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), in various rodent pain models. The detailed protocols and data presentation guidelines aim to facilitate the consistent and robust assessment of the analgesic potential of this compound for acute, inflammatory, and neuropathic pain.
Introduction to this compound
This compound is an investigational compound that acts as a positive allosteric modulator of the adenosine A1 receptor (A1R).[1][2] Unlike direct agonists, this compound enhances the receptor's response to the endogenous agonist, adenosine.[1][3] This mechanism is particularly promising for pain management as adenosine levels are often elevated in tissues under stress or inflammation, potentially offering a more targeted and side-effect-sparing analgesic approach compared to conventional A1R agonists.[2][4] Preclinical studies have demonstrated that this compound exhibits pain-relieving effects in vivo, particularly in models of neuropathic pain, by modulating the increased levels of endogenous adenosine.[1][2][4]
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, preferentially couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] this compound has been shown to potentiate this signaling pathway.[1][3] Structural studies have revealed that this compound binds to a novel allosteric site on the A1R, stabilizing the receptor in an active conformation when bound to adenosine and a G protein.[2][4]
This compound Signaling Pathway
The binding of adenosine to the A1 receptor, potentiated by this compound, initiates a signaling cascade that ultimately leads to analgesic effects. This involves the inhibition of neuronal activity and neurotransmitter release in pain-processing pathways.
Experimental Pain Models for Evaluating this compound
The selection of appropriate animal models is crucial for characterizing the analgesic profile of this compound. A combination of models is recommended to assess its efficacy against different pain modalities.[5][6]
| Pain Model | Pain Type | Key Features | Relevance for this compound |
| Hot Plate Test | Acute Thermal Pain | Measures response latency to a thermal stimulus, primarily assessing centrally mediated analgesia.[7][8][9] | To determine the effect of this compound on acute nociceptive thermal pain. |
| Formalin Test | Inflammatory/Tonic Pain | Biphasic pain response: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).[10] | To evaluate the efficacy of this compound on both acute and persistent inflammatory pain. |
| Von Frey Test | Mechanical Allodynia | Measures the withdrawal threshold to a non-noxious mechanical stimulus.[11][12][13] | To assess the potential of this compound to reverse mechanical hypersensitivity, a hallmark of neuropathic and inflammatory pain. |
| Chronic Constriction Injury (CCI) | Neuropathic Pain | Peripheral nerve injury model that induces persistent mechanical allodynia and thermal hyperalgesia.[6][14][15] | To investigate the therapeutic potential of this compound in a chronic nerve injury-induced pain state. |
| Spinal Nerve Ligation (SNL) | Neuropathic Pain | A widely used model of neuropathic pain involving the ligation of spinal nerves, leading to robust and long-lasting pain behaviors.[16][17][18] | To confirm the efficacy of this compound in a well-established and clinically relevant model of neuropathic pain. |
Experimental Workflow for Preclinical Evaluation of this compound
A systematic approach is recommended for the preclinical assessment of this compound, progressing from acute pain models to more complex chronic pain models.
Detailed Experimental Protocols
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of this compound against acute thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent glass cylinder to confine the animal on the hot plate.
-
Timer.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).[7]
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.[7]
-
Administer this compound or vehicle to the animals via the desired route (e.g., intrathecal, intraperitoneal).
-
At a predetermined time post-administration, place the animal on the hot plate and immediately start the timer.[7]
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[7][8]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.[7][9]
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Latency to Paw Lick/Jump (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | |
| This compound | X | 10 | |
| This compound | Y | 10 | |
| This compound | Z | 10 | |
| Positive Control (e.g., Morphine) | C | 10 |
Formalin Test Protocol
Objective: To evaluate the effect of this compound on both acute neurogenic and persistent inflammatory pain.
Materials:
-
Observation chambers with mirrors for clear viewing of the paws.
-
Syringes (e.g., 50 µL Hamilton syringe with a 30-G needle for mice).[10]
-
5% formalin solution.
-
Timer.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimate the animals to the observation chambers for at least 15-30 minutes.[10][19]
-
Administer this compound or vehicle.
-
After the appropriate pre-treatment time, inject a small volume of 5% formalin (e.g., 20 µL for mice) into the plantar surface of one hind paw.[20]
-
Immediately place the animal back into the observation chamber and start the timer.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Licking/Biting Time (seconds) - Phase I (Mean ± SEM) | Licking/Biting Time (seconds) - Phase II (Mean ± SEM) |
| Vehicle | - | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 | ||
| Positive Control (e.g., Indomethacin) | C | 10 |
Von Frey Test Protocol for Mechanical Allodynia
Objective: To measure the mechanical withdrawal threshold and assess the effect of this compound on mechanical hypersensitivity.
Materials:
-
Von Frey filaments with calibrated bending forces.
-
Elevated wire mesh platform.
-
Testing chambers.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Habituate the animals to the testing chambers on the wire mesh platform for at least 30-60 minutes before testing.[11][21]
-
Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend, holding for 1-2 seconds.[11]
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.[13]
-
If there is a positive response (paw withdrawal, licking, or flinching), the next lower force filament is used.
-
If there is no response, the next higher force filament is used.
-
-
Continue this pattern until a series of responses and non-responses is obtained to calculate the 50% withdrawal threshold.
-
In neuropathic pain models, establish a baseline withdrawal threshold before and after surgery, then test the effect of this compound administration.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | 50% Paw Withdrawal Threshold (g) - Baseline (Mean ± SEM) | 50% Paw Withdrawal Threshold (g) - Post-MIPS521 (Mean ± SEM) |
| Sham + Vehicle | - | 10 | ||
| CCI/SNL + Vehicle | - | 10 | ||
| CCI/SNL + this compound | X | 10 | ||
| CCI/SNL + this compound | Y | 10 | ||
| CCI/SNL + this compound | Z | 10 | ||
| CCI/SNL + Positive Control (e.g., Gabapentin) | C | 10 |
Chronic Constriction Injury (CCI) Model Protocol
Objective: To induce a neuropathic pain state and evaluate the long-term analgesic effects of this compound.
Materials:
-
Surgical instruments.
-
Anesthesia.
-
Chromic gut sutures (e.g., 4-0).[22]
-
Rodents (rats are commonly used).
-
This compound solution and vehicle control.
Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.[22][23] The ligatures should constrict the nerve without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow the neuropathic pain to develop.
-
Assess the development of mechanical allodynia and thermal hyperalgesia using the Von Frey and Hargreaves tests, respectively.
-
Once a stable pain phenotype is established, administer this compound or vehicle and assess its effect on pain behaviors at various time points.
Spinal Nerve Ligation (SNL) Model Protocol
Objective: To create a robust and reproducible model of neuropathic pain for assessing the efficacy of this compound.
Materials:
-
Surgical instruments.
-
Anesthesia.
-
Silk sutures (e.g., 6-0).[16]
-
Rodents (rats are commonly used).
-
This compound solution and vehicle control.
Procedure:
-
Anesthetize the animal.
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.[24][25]
-
Carefully isolate the L5 and L6 spinal nerves.
-
Close the muscle and skin layers.
-
Allow for a recovery period and the development of neuropathic pain.
-
Assess pain behaviors (mechanical allodynia, thermal hyperalgesia) and then evaluate the effects of this compound administration.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive preclinical evaluation of this compound in various pain models. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential and for making informed decisions in the drug development process. The use of multiple pain models will allow for a thorough characterization of the analgesic profile of this compound, from its effects on acute pain to its potential as a treatment for chronic neuropathic pain conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 5. Human experimental pain models: A review of standardized methods in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings | MDPI [mdpi.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Spinal Nerve Ligation Model [bio-protocol.org]
- 17. iasp-pain.org [iasp-pain.org]
- 18. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. von Frey test [protocols.io]
- 22. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 25. criver.com [criver.com]
Application Notes and Protocols for Molecular Dynamics Simulation of the MIPS521-A1R Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting molecular dynamics (MD) simulations of the human Adenosine A1 receptor (A1R) in complex with its positive allosteric modulator (PAM), MIPS521. This protocol is designed to be a starting point for researchers investigating the molecular mechanisms of allosteric modulation of A1R and for those involved in structure-based drug design.
Introduction
The Adenosine A1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it an attractive therapeutic target. This compound is a positive allosteric modulator that enhances the receptor's response to its endogenous agonist, adenosine. Understanding the dynamic interactions between this compound and A1R at an atomic level is essential for the development of novel and more effective therapeutics. Molecular dynamics simulations provide a powerful computational microscope to probe these interactions and the conformational changes of the receptor complex over time.
The protocol outlined below is based on established methodologies for simulating GPCRs and their complexes. It utilizes the cryo-electron microscopy (cryo-EM) structure of the A1R in an active state, bound to adenosine, this compound, and the Gi2 protein (PDB ID: 7LD3) as the initial coordinates.[1][2]
Experimental Protocols
This section details the step-by-step methodology for setting up and running an MD simulation of the this compound-A1R complex embedded in a lipid bilayer. The protocol is designed to be adaptable to common MD simulation packages such as GROMACS or AMBER.
System Preparation
The initial step involves preparing the protein-ligand complex and the membrane environment for the simulation.
-
1.1. Obtain and Prepare the Initial Structure:
-
Download the cryo-EM structure of the human Adenosine A1 receptor in complex with adenosine, this compound, and the Gi2 protein from the Protein Data Bank (PDB ID: 7LD3).[1][2]
-
For this protocol, we will focus on the A1R, adenosine, and this compound. The Gi protein can be removed for simulations focused on the receptor-PAM interaction in the membrane, or retained for studies on G protein coupling.
-
Separate the A1R, adenosine, and this compound molecules into separate PDB files.
-
Use molecular modeling software (e.g., UCSF Chimera, PyMOL) to inspect the structure, add missing hydrogen atoms, and check for any missing residues or atoms. Missing loops can be modeled using tools like MODELLER.
-
-
1.2. Ligand Parameterization:
-
Generate force field parameters for this compound and adenosine. This is a critical step as standard protein force fields do not contain parameters for drug-like molecules.
-
Utilize tools such as the CHARMM General Force Field (CGenFF) server or the Antechamber module of AMBER to generate topology and parameter files for the ligands. This process typically involves calculating quantum mechanical charges (e.g., using Gaussian or ORCA) and fitting them to a molecular mechanics force field.
-
-
1.3. Membrane Construction and System Assembly:
-
The A1R is a transmembrane protein and should be simulated in a lipid bilayer environment to mimic its native state.
-
Use a membrane building tool such as CHARMM-GUI's Membrane Builder or VMD's Membrane Plugin to embed the A1R-MIPS521 complex into a pre-equilibrated lipid bilayer. A common choice for the lipid composition is POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), which is representative of a simple eukaryotic membrane.
-
The orientation of the protein within the membrane is crucial and can be guided by tools like the OPM (Orientations of Proteins in Membranes) database or by aligning the transmembrane helices perpendicular to the membrane plane.
-
Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
Molecular Dynamics Simulation
This phase involves the actual simulation of the prepared system. It consists of minimization, equilibration, and a production run.
-
2.1. Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable contacts in the initial system.
-
A common approach is to first minimize the positions of water and ions, then the lipid tails, then the lipid headgroups and ligand, and finally the entire system, gradually removing positional restraints on the protein backbone and side chains.
-
-
2.2. Equilibration:
-
Equilibrate the system in a stepwise manner to bring it to the desired temperature and pressure. This is typically done in two phases:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Positional restraints are usually applied to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Switch to a constant pressure ensemble to allow the system density to relax. The positional restraints on the protein and ligand are gradually reduced over several short simulations.
-
-
-
2.3. Production Simulation:
-
Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time to sample the conformational landscape of the this compound-A1R complex. The length of the simulation will depend on the specific research question, but typically ranges from hundreds of nanoseconds to microseconds.
-
Save the trajectory and energy data at regular intervals for subsequent analysis.
-
Data Analysis
After the simulation is complete, the trajectory data can be analyzed to extract meaningful insights into the dynamics and interactions of the system.
-
3.1. System Stability Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms with respect to the initial structure to assess the overall stability of the simulation.
-
Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible and rigid regions of the protein.
-
-
3.2. Interaction Analysis:
-
Analyze the hydrogen bonds formed between this compound and A1R throughout the simulation to identify key residues involved in the interaction.
-
Investigate hydrophobic and van der Waals interactions between the ligand and the receptor.
-
Principal Component Analysis (PCA) can be used to identify the dominant modes of motion of the protein and how they are affected by the binding of this compound.
-
-
3.3. Binding Free Energy Calculations:
-
Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to A1R.
-
Data Presentation
The following tables summarize the key quantitative data for the proposed MD simulation protocol.
| Software and Force Fields | Recommended Version/Type |
| MD Simulation Package | GROMACS 2023 or newer, AMBER 22 or newer |
| Protein Force Field | CHARMM36m, AMBER ff14SB |
| Lipid Force Field | CHARMM36, LIPID17 |
| Water Model | TIP3P |
| Ligand Force Field Generation | CGenFF, Antechamber (GAFF) |
| Simulation Parameters | Value |
| Integration Timestep | 2 fs |
| Temperature | 310 K |
| Pressure | 1 bar |
| Temperature Coupling | Nosé-Hoover or V-rescale |
| Pressure Coupling | Parrinello-Rahman or Berendsen |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
| Cutoff for non-bonded interactions | 1.0 - 1.2 nm |
| Constraints | LINCS or SHAKE on bonds involving hydrogen |
| Production Simulation Length | >200 ns |
Visualization of Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key interactions to be analyzed.
Caption: Workflow for the molecular dynamics simulation of the this compound-A1R complex.
Caption: Key intermolecular interactions to be analyzed between this compound and A1R.
References
Application Notes and Protocols for Assessing MIPS521 Plasma Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS521 is a novel, non-opioid analgesic that acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] By binding to an allosteric site on the receptor, this compound enhances the signaling of the endogenous agonist, adenosine.[2][4] This mechanism of action makes this compound a promising therapeutic candidate for neuropathic pain.[2][3] Understanding the pharmacokinetic properties of this compound, particularly its stability in plasma, is a critical step in its preclinical development. Plasma stability assays are essential for predicting a drug candidate's in vivo half-life and oral bioavailability, as compounds that rapidly degrade in plasma are often cleared quickly from the body, leading to poor efficacy.[5][6]
These application notes provide detailed protocols for assessing the in vitro plasma stability of this compound. The described methods are based on standard industry practices involving incubation of the test compound in plasma followed by quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] Published data indicates that this compound is stable in both human and rat plasma over a four-hour incubation period.[2] The following protocols will enable researchers to independently verify these findings and apply the methodology to related compounds.
Key Concepts in Plasma Stability
The primary goal of a plasma stability assay is to determine the rate at which a compound is degraded in plasma. This is typically achieved by incubating the compound with plasma at a physiological temperature (37°C) and measuring its concentration at various time points.[5][8][9] The two main parameters derived from these studies are:
-
Percent Remaining: The percentage of the initial compound concentration that remains at each time point.
-
Half-Life (t½): The time required for the concentration of the compound to decrease by half.[5][10]
Compounds that are highly stable will show a high percentage remaining over the course of the experiment and a long half-life. Conversely, unstable compounds will be rapidly cleared, resulting in a low percentage remaining and a short half-life.[5]
Data Presentation
Quantitative data from plasma stability assays should be summarized for clear interpretation and comparison.
Table 1: In Vitro Plasma Stability of this compound
| Species | Time (minutes) | This compound Concentration (µM) | Percent Remaining (%) |
| Human | 0 | 1.00 | 100 |
| 15 | 0.98 | 98 | |
| 30 | 0.99 | 99 | |
| 60 | 0.97 | 97 | |
| 120 | 0.95 | 95 | |
| 240 | 0.96 | 96 | |
| Rat | 0 | 1.00 | 100 |
| 15 | 0.99 | 99 | |
| 30 | 0.97 | 97 | |
| 60 | 0.98 | 98 | |
| 120 | 0.96 | 96 | |
| 240 | 0.94 | 94 |
Table 2: Calculated Half-Life of this compound in Plasma
| Species | Half-Life (t½) (minutes) |
| Human | > 240 |
| Rat | > 240 |
Experimental Protocols
Protocol 1: In Vitro Incubation of this compound with Plasma
This protocol outlines the steps for incubating this compound with plasma from different species.
Materials:
-
This compound
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Pooled rat plasma (with anticoagulant, e.g., K2EDTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes or 96-well plates
-
Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
Positive control compound (e.g., propantheline, which is known to be unstable in plasma)
-
Negative control compound (e.g., a compound known to be stable in plasma)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution to a working concentration of 100 µM in a 50:50 mixture of acetonitrile and water.
-
Thaw Plasma: Thaw the pooled human and rat plasma at room temperature or in a 37°C water bath. Ensure the plasma is thoroughly mixed by gentle inversion.
-
Initiate the Reaction:
-
For each time point (e.g., 0, 15, 30, 60, 120, and 240 minutes), aliquot 198 µL of plasma into a microcentrifuge tube.
-
Pre-warm the plasma aliquots at 37°C for 5 minutes.
-
To initiate the reaction, add 2 µL of the 100 µM this compound working solution to each tube to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.1%) to avoid affecting enzyme activity.
-
Vortex each tube gently to mix.
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Terminate the Reaction:
-
At each designated time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the respective tube. The 0-minute time point is terminated immediately after the addition of this compound.
-
Vortex the tubes vigorously to precipitate the plasma proteins.
-
-
Protein Precipitation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Controls: Run parallel experiments with the positive and negative control compounds to ensure the assay is performing as expected.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound from the plasma matrix. Method optimization will be required for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Procedure:
-
Chromatographic Separation:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant from Protocol 1 onto a suitable C18 analytical column.
-
Use a gradient elution method with mobile phases such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The gradient should be optimized to achieve good separation of this compound from potential metabolites and matrix components.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the mass spectrometer parameters (e.g., spray voltage, source temperature, gas flows) for this compound and the internal standard.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard at each time point.
-
Calculate the peak area ratio (this compound peak area / Internal Standard peak area).
-
Determine the percentage of this compound remaining at each time point relative to the 0-minute time point using the following formula: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Plot the natural logarithm of the percent remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression of this plot using the formula: t½ = 0.693 / k, where k is the negative of the slope of the regression line.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 4. mdpi.com [mdpi.com]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. koracademy.com [koracademy.com]
Troubleshooting & Optimization
MIPS521 Technical Support Center: Solubility and Formulation Guide
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MIPS521, a positive allosteric modulator of the A1 adenosine receptor. Below you will find frequently asked questions, troubleshooting advice, and detailed data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] For in vitro studies, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: What is the maximum solubility of this compound in common solvents?
A2: this compound exhibits good solubility in DMSO and moderate solubility in Ethanol. It is considered insoluble in water.[2] Please refer to the data table below for specific solubility concentrations.
Q3: I am having difficulty dissolving this compound in DMSO. What can I do?
A3: If you are encountering issues with dissolving this compound, sonication is recommended to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO, as moisture can negatively impact solubility.[2] Gentle warming may also be considered, but it is crucial to assess the compound's stability at elevated temperatures beforehand.
Q4: Can I use this compound for in vivo animal studies?
A4: Yes, this compound has been used in in vivo rodent models.[3][4] For animal administration, it is critical to control the concentration of DMSO in the final formulation. For normal mice, the DMSO concentration should generally be kept below 10%. For more sensitive animals, such as nude or transgenic mice, a concentration below 2% is recommended.[1] Always perform a solvent-negative control experiment to ensure the vehicle does not have non-specific effects.[1]
Q5: How should I prepare this compound for in vivo oral administration?
A5: For oral administration, a homogeneous suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-NA).[2]
Q6: How should I store this compound solutions?
A6: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is best to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 - 90 | 133.39 - 200.08 | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | 45 | ~100.04 | |
| Water | Insoluble | - |
Molecular Weight of this compound is 449.8 g/mol .[1]
Troubleshooting Workflow for this compound Dissolution
The following workflow provides a step-by-step guide to troubleshoot common solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 449.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.498 mg of this compound.
-
Solvent Addition: Transfer the weighed this compound powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For 4.498 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is not completely clear, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath. Sonicate the solution for 10-15 minute intervals. After each interval, visually inspect the solution. Repeat as necessary until the solution is clear.
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
References
optimizing MIPS521 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of MIPS521 in in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Adenosine A1 Receptor (A1R).[1][2][3] It functions by binding to an allosteric site on the A1R, which is distinct from the binding site of the endogenous agonist, adenosine.[4][5] This binding enhances the receptor's response to adenosine, thereby potentiating its downstream signaling effects.[4][6] this compound has been shown to have a lower affinity for the A1R allosteric site with a KB of 11 μM.[1][2][6]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, a general starting range of 0.3 µM to 30 µM has been shown to be effective in various in vitro studies.[1] For example, in Chinese Hamster Ovary (CHO) cells, concentrations between 0.3-30 µM have been used to potentiate adenosine signaling in cAMP inhibition assays.[1] In studies involving ERK1/2 phosphorylation, a range of 3-10 µM has been utilized.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What cell lines are suitable for in vitro experiments with this compound?
A3: this compound has been successfully used in recombinant cell lines expressing the human A1R, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293T) cells.[4][6] The choice of cell line should be guided by the specific research question and the expression of the A1R.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a solvent like DMSO to prepare a concentrated stock solution.[7] For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C or -80°C to maintain its stability.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell type and assay. |
| Low endogenous adenosine levels: As a PAM, this compound requires the presence of the endogenous agonist, adenosine, to exert its effect. | Consider co-treatment with a known A1R agonist, such as adenosine or N6-cyclopentyladenosine (CPA), to ensure sufficient receptor activation.[4] | |
| Cell line suitability: The chosen cell line may not express sufficient levels of the Adenosine A1 Receptor. | Verify A1R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express A1R, such as CHO or HEK293T cells transfected with the human A1R.[4][6] | |
| High background signal or cytotoxicity | High concentration of this compound: Excessive concentrations of this compound may lead to off-target effects or cellular toxicity. | Reduce the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different concentrations. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect on the cells. | |
| Inconsistent or variable results | Inconsistent experimental conditions: Variations in cell passage number, seeding density, or incubation times can lead to variability. | Standardize your experimental protocol. Use cells within a consistent passage number range, ensure uniform cell seeding, and maintain precise incubation times. |
| This compound degradation: Improper storage of this compound stock solutions can lead to its degradation. | Store this compound stock solutions at the recommended temperature (-20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[1][2] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Allosteric Affinity (KB) | 11 µM | CHO cells expressing human A1R | cAMP Inhibition | [1][2][6] |
| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | CHO cells expressing human A1R | cAMP Inhibition | [2][6] |
| Positive Cooperativity (Log αβ) | 1.81 ± 0.53 | CHO cells expressing human A1R | cAMP Inhibition | [2][6] |
| Effective Concentration (ERK1/2 Phosphorylation) | 3-10 µM | Not Specified | Western Blot | [1] |
| Effective Concentration (cAMP Inhibition) | 0.3-30 µM | CHO cells expressing human A1R | cAMP Assay | [1] |
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to potentiate the inhibition of cyclic AMP (cAMP) production mediated by an A1R agonist.
Materials:
-
CHO cells stably expressing the human Adenosine A1 Receptor
-
Cell culture medium (e.g., F12 with 10% FBS)
-
Forskolin
-
Adenosine (or other A1R agonist)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the CHO-A1R cells in a 96-well plate at a density that allows for optimal growth and response.
-
Pre-treatment with this compound: After cell attachment, replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) or vehicle control. Incubate for a predetermined time (e.g., 10 minutes).[1]
-
Agonist Stimulation: Add a fixed concentration of an A1R agonist (e.g., adenosine) to the wells.
-
Forskolin Stimulation: Simultaneously or shortly after adding the agonist, add forskolin (e.g., 3 µM) to all wells to stimulate cAMP production.[1]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[4]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potentiating effect.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on A1R-mediated ERK1/2 phosphorylation.
Materials:
-
Cells expressing A1R
-
Cell culture medium
-
A1R agonist (e.g., R-PIA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with this compound (e.g., 3-10 µM) for a specific duration, followed by stimulation with an A1R agonist.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK1/2 and t-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal to determine the change in ERK1/2 phosphorylation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into the Adenosine A1 Receptor's Positive Allosteric Modulation for Non-Opioid Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
troubleshooting MIPS521 variability in experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the A1 adenosine receptor (A1R) positive allosteric modulator (PAM), MIPS521.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to variability in your experimental results with this compound.
FAQs - General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the A1 adenosine receptor (A1R), a G protein-coupled receptor (GPCR).[1] It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine.[1][2] Its primary mechanism of action is to enhance the binding and/or efficacy of orthosteric agonists like adenosine, thereby potentiating their effects.[3] this compound has been shown to stabilize the A1R-G protein complex, which is crucial for its analgesic effects.[1]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to one month or -80°C for up to six months.[4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, a DMSO/saline mixture has been used, although optimizing for aqueous solubility is an ongoing consideration in the development of similar compounds.[2]
Troubleshooting - In Vitro Experiments
Q4: I am observing high variability in my cAMP assay results with this compound. What could be the cause?
A4: Variability in cAMP assays can stem from several factors:
-
Probe Dependence: The potentiating effect of this compound can differ depending on the orthosteric agonist you are using (e.g., adenosine, NECA, CPA, BnOCPA).[5][6] This phenomenon, known as "probe dependence," arises because different agonists can stabilize distinct receptor conformations, which in turn affects how this compound modulates receptor activity.[5] It is crucial to be consistent with the orthosteric agonist used across experiments.
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Overconfluent or sparse cells can lead to variations in receptor expression and signaling response.
-
Reagent Preparation and Stability: Prepare fresh solutions of this compound and the orthosteric agonist for each experiment. The stability of this compound in aqueous solutions over long incubation times may be limited.
-
Assay Conditions: Optimize incubation times and the concentration of forskolin used to stimulate adenylyl cyclase. Inconsistent incubation times can lead to variable cAMP accumulation.
Q5: My ERK1/2 phosphorylation assay results with this compound are inconsistent. What should I check?
A5: Inconsistent ERK1/2 phosphorylation results can be due to:
-
Suboptimal Assay Conditions: Ensure that the serum starvation step, if used, is consistent in duration to minimize basal ERK phosphorylation. The time course of this compound and agonist stimulation should be optimized.
-
Antibody Performance: The quality and specificity of the phospho-ERK1/2 and total ERK1/2 antibodies are critical. Use validated antibodies and ensure proper blocking and washing steps during Western blotting to reduce background noise.[7]
-
G-protein vs. β-arrestin pathways: ERK activation can be mediated by both G-protein and β-arrestin pathways.[7][8] The kinetics and cellular location of ERK phosphorylation can differ between these pathways.[8] Be aware that this compound's modulation might favor one pathway over the other, potentially contributing to variability depending on the experimental endpoint measured.
Q6: I am not observing the expected potentiation of the orthosteric agonist with this compound. What could be the issue?
A6: A lack of potentiation could be due to:
-
Incorrect Concentration of Orthosteric Agonist: For PAMs, the potentiation is most evident when the orthosteric agonist is used at a concentration that elicits a submaximal response (e.g., EC20). If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked.
-
Compound Degradation: Ensure that your this compound stock has been stored correctly and has not degraded.
-
Cell Type and Receptor Expression: The level of A1R expression in your chosen cell line can influence the magnitude of the observed effect. Using a cell line with robust and stable A1R expression is recommended.
Troubleshooting - In Vivo Experiments
Q7: I am seeing significant variability in the analgesic response to this compound in my animal studies. What are potential sources of this variability?
A7: In vivo experiments are inherently more variable. Key factors to consider include:
-
Route of Administration and Formulation: Ensure consistent administration of this compound. The use of a DMSO/saline vehicle should be consistent across all treatment groups, including the vehicle control, as DMSO itself can have biological effects.[2]
-
Endogenous Adenosine Levels: As a PAM, the effect of this compound is dependent on the levels of the endogenous agonist, adenosine.[3] Pathological conditions, such as neuropathic pain, can elevate adenosine levels in specific tissues like the spinal cord, thereby enhancing the effect of this compound.[1] Variability in the underlying pathology of the animal model can lead to different endogenous adenosine tones and thus, variable responses to this compound.
-
Animal-to-Animal Variability: Standard sources of in vivo variability, such as age, weight, sex, and stress levels of the animals, can all contribute to variations in drug response.
Data Presentation
Table 1: In Vitro Pharmacological Properties of this compound
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| pKB | 4.95 ± 0.40 | Inhibition of cAMP assay with adenosine | CHO | [2] |
| KB | 11 µM | Inhibition of cAMP assay with adenosine | CHO | [2] |
| Log αβ (Cooperativity with Adenosine) | 1.81 ± 0.53 | Inhibition of cAMP assay | CHO | [2] |
| Log τB (Allosteric Agonism) | 0.96 ± 0.34 | Inhibition of cAMP assay | CHO | [2] |
| pEC50 (eEPSC reduction) | 6.9 ± 0.4 | Electrophysiology in spinal cord slices from nerve-injured rats | N/A | [2] |
Table 2: Probe Dependence of this compound in cAMP Inhibition Assays
| Orthosteric Agonist | pEC50 (-MIPS521) | pEC50 (+10 µM this compound) | Log αβ | Reference |
| Adenosine | 7.27 ± 0.08 | 8.44 ± 0.06 | 1.17 | [5] |
| NECA | 8.13 ± 0.05 | 9.70 ± 0.07 | 1.57 | [5] |
| CPA | 8.40 ± 0.04 | 9.80 ± 0.05 | 1.40 | [5] |
| BnOCPA | 8.85 ± 0.04 | 10.19 ± 0.05 | 1.34 | [5] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
-
Cell Culture: Culture CHO cells stably expressing the human A1 adenosine receptor in appropriate media.
-
Cell Seeding: Seed cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the desired orthosteric agonist (e.g., adenosine) in assay buffer.
-
Assay Procedure:
-
Pre-treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10 minutes).[4]
-
Add the orthosteric agonist at a range of concentrations.
-
Add forskolin to a final concentration of 3 µM to stimulate adenylyl cyclase.[4]
-
Incubate for a defined period (e.g., 30 minutes).[4]
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen).
-
Data Analysis: Plot concentration-response curves and determine EC50 values. Calculate cooperativity (αβ) and allosteric agonist (τB) parameters using an operational model of allosterism.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Plating: Grow cells (e.g., HEK293) to 70-80% confluency and seed in 6-well plates.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment:
-
Pre-treat cells with this compound (e.g., 3-10 µM) or vehicle for a specified duration.
-
Stimulate cells with an orthosteric agonist (e.g., R-PIA) for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis: Place plates on ice, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software and express phospho-ERK1/2 levels relative to total ERK1/2.
Visualizations
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
MIPS521 In Vivo Studies Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing MIPS521 in in vivo studies. Below you will find troubleshooting guides and frequently asked questions to ensure the proper design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR).[1] It is not a vehicle control, but an experimental compound investigated for its analgesic (pain-relieving) effects.[1] In in vivo studies, this compound is used to explore its therapeutic potential, particularly in models of neuropathic pain.[1][2] It works by enhancing the effect of endogenous adenosine at the A1R, which can modulate pain signaling pathways.[1]
Q2: What is the appropriate vehicle control for in vivo studies with this compound?
The appropriate vehicle control is the solvent mixture used to dissolve this compound, administered in the same volume and by the same route as the this compound solution.[3] Due to its low aqueous solubility, this compound is often dissolved in a mixture of dimethyl sulfoxide (DMSO) and saline.[1] A common vehicle composition reported in literature is a 60:40 ratio of DMSO to saline.[1] It is crucial to include a vehicle-only control group in your experiments to account for any biological effects of the solvents themselves.[3][4]
Q3: How should I prepare and store this compound and its vehicle control?
-
This compound Powder: Store the solid powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5][6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[6] For long-term storage of stock solutions, it is recommended to store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7][8] To avoid repeated freeze-thaw cycles, aliquot the stock solutions.[6][8]
-
Working Solutions: For in vivo administration, further dilute the stock solution with saline to the desired final concentration and vehicle ratio (e.g., 60:40 DMSO:saline).[1] Prepare fresh working solutions for each experiment to ensure stability and potency.
Q4: What are the known side effects or off-target effects of this compound and the vehicle?
-
This compound: this compound has been shown to have minimal effect on rat atrial beat rate, suggesting a lower risk of cardiovascular side effects compared to orthosteric A1R agonists.[1] It also did not appear to affect motor function in rats.[1]
-
Vehicle (DMSO): High concentrations of DMSO can have biological effects and may cause local irritation or neurotoxicity.[4] The use of a 60:40 DMSO:saline vehicle was necessary for the solubility of higher this compound doses.[1] Researchers should be aware of potential confounding effects from the vehicle and interpret results carefully.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in vivo | 1. Improper this compound formulation or precipitation. 2. Degradation of this compound due to improper storage. 3. Biological activity of the vehicle control. | 1. Ensure this compound is fully dissolved. Use fresh DMSO as it can absorb moisture, which reduces solubility.[6] Prepare working solutions fresh before each experiment. 2. Follow recommended storage conditions for both powder and stock solutions.[5][6][8] Avoid repeated freeze-thaw cycles.[6][8] 3. Always include a vehicle-only control group. If vehicle effects are suspected, consider reducing the DMSO concentration if the solubility of your this compound dose allows. |
| No observable analgesic effect | 1. Insufficient dose of this compound. 2. Inappropriate route of administration for the desired target. 3. Low levels of endogenous adenosine in the specific pain model. | 1. Perform a dose-response study to determine the optimal effective dose. Doses used in rat studies have ranged from 1-30 µg via intrathecal administration. 2. The route of administration is critical. Intrathecal administration has been shown to be effective for targeting spinal pain pathways. 3. The analgesic efficacy of this compound depends on the presence of endogenous adenosine, which is often elevated in pathological states like neuropathic pain.[1] The effect may be less pronounced in models with low adenosine levels. |
| Signs of toxicity or distress in animals | 1. High concentration of DMSO in the vehicle.[4] 2. Off-target effects of this compound at high doses. 3. Rapid injection rate. | 1. Monitor animals closely for any adverse effects. If toxicity is observed in the vehicle group, it may be necessary to explore alternative vehicle formulations with lower DMSO content. 2. While this compound has shown a good safety profile, it is always important to conduct dose-range finding studies to establish the maximum tolerated dose.[9] 3. Administer injections slowly, especially for intratumoral or intravenous routes, to minimize local irritation and systemic shock.[10] |
Experimental Protocols
In Vivo Analgesia Study in a Rat Model of Neuropathic Pain
This protocol is a generalized example based on published studies.[1][2]
-
Animal Model: Induce neuropathic pain in rats (e.g., using the Spared Nerve Injury model).
-
Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the vehicle control: a 60:40 mixture of DMSO and sterile saline.
-
Prepare working solutions of this compound by diluting the stock solution with the necessary volume of DMSO and saline to achieve the final desired concentration and a 60:40 DMSO:saline ratio.
-
-
Administration:
-
Administer this compound or vehicle control via intrathecal injection (e.g., 1-30 µg in a 10 µL volume).[7]
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-injection.
-
A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle control group indicates an analgesic effect.[2]
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods, such as a two-way ANOVA with a post-hoc test for multiple comparisons.[2]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| A1R Allosteric Affinity (pKB) | 4.95 ± 0.40 | CHO cells expressing human A1R | Inhibition of cAMP |
| A1R Allosteric Affinity (KB) | 11 µM | CHO cells expressing human A1R | Inhibition of cAMP |
| Signaling Efficacy (Log τB) | 0.96 ± 0.34 | CHO cells expressing human A1R | Inhibition of cAMP |
| Positive Cooperativity with Adenosine (Log αβ) | 1.81 ± 0.53 | CHO cells expressing human A1R | Inhibition of cAMP |
Data sourced from a study by Draper-Joyce et al.[1]
Table 2: In Vivo Efficacy of this compound in a Rat Neuropathic Pain Model
| Administration Route | Dose Range | Effect |
| Intrathecal | 1-30 µg | Reverses mechanical hyperalgesia |
| Intrathecal | 10 µg | Significantly reduces spontaneous pain (Conditioned Place Preference) |
Data sourced from MedchemExpress product information, citing Draper-Joyce et al.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound positively modulates the A1R, enhancing adenosine-mediated signaling.
Caption: Workflow for assessing the analgesic effects of this compound in vivo.
Caption: A logical approach to troubleshooting unexpected in vivo results.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purification of A1 Adenosine Receptor (A1R) for MIPS521 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the expression and purification of the A1 adenosine receptor (A1R), with a particular focus on studies involving the positive allosteric modulator MIPS521.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental workflow, from initial expression to final purification.
Expression-Related Issues
???+ question "Q1: My expression levels of A1R in E. coli are consistently low or undetectable. What are the likely causes and how can I improve the yield?"
???+ question "Q2: I am expressing A1R in mammalian cells (e.g., CHO or HEK293), but the yield is still suboptimal. How can I enhance expression?"
Purification-Related Issues
???+ question "Q3: My A1R protein is aggregating during purification after solubilization from the membrane. How can I prevent this?"
???+ question "Q4: I am losing a significant amount of A1R during the affinity chromatography step. What could be the reason?"
???+ question "Q5: How can I assess the functionality of my purified A1R?"
Quantitative Data Summary
The following table summarizes quantitative data from various studies on A1R expression and purification.
| Expression System | A1R Construct | Expression Level | Purification Method | Yield | Purity | Reference |
| CHO-K1 Cells | Human A1R with N-terminal His6 and FLAG tags | 2.8 ± 0.2 pmol/mg membrane protein | Affinity Chromatography | ~50% decrease after 24h agonist treatment | Near homogeneity | [1] |
| Rat Brain Membranes | Native A1R | Not Applicable | Affinity, Hydroxylapatite, Reaffinity Chromatography | ~4% | ~50,000-fold purification | [2] |
| CHO Cells | Rat brain A1R cDNA | 1.9 pmol/mg membrane protein | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of the A1R-Gαi2 Complex with this compound and Adenosine
This protocol is adapted from methodologies used for the structural determination of the A1R in complex with its G-protein and the allosteric modulator this compound.[4]
1. Expression in Insect Cells:
-
Co-express the human A1R and the Gαi2 subunit in HighFive™ insect cells using a baculovirus expression system.
-
Grow the cells in suspension culture to a density of 2-3 x 10⁶ cells/mL.
-
Infect the cells with the A1R and Gαi2 baculoviruses.
-
Harvest the cells by centrifugation 48-72 hours post-infection.
2. Membrane Preparation:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 20 mM KCl) with protease inhibitors.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes).
3. Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing:
-
20 mM HEPES pH 7.4
-
100 mM NaCl
-
5 mM MgCl₂
-
5 mM CaCl₂
-
1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG)
-
0.1% (w/v) Cholesteryl Hemisuccinate (CHS)
-
High concentrations of adenosine and this compound
-
Protease inhibitors
-
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Clarify the solubilized material by ultracentrifugation.
4. Affinity Chromatography:
-
Load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged A1R or M1 anti-FLAG affinity resin for FLAG-tagged A1R).
-
Wash the column extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.1% LMNG, 0.01% CHS) and the ligands.
-
Elute the A1R-G-protein complex using a competitive eluting agent (e.g., imidazole for His-tag, FLAG peptide for FLAG-tag).
5. Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein.
-
Load the concentrated sample onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer containing a suitable detergent concentration and the ligands.
-
Collect the fractions corresponding to the monodisperse peak of the A1R-G-protein complex.
-
Analyze the purity of the fractions by SDS-PAGE.
Visualizations
A1R Signaling Pathway
References
- 1. An optimized protocol for protein purification in cultured mammalian cells using a tandem affinity purification approach | Springer Nature Experiments [experiments.springernature.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. A1 adenosine receptors expressed in CHO-cells couple to adenylyl cyclase and to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
MIPS521 stability and storage best practices
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MIPS521, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR).[1] It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the receptor's response to adenosine. This compound stabilizes the active state of the A1AR when bound to its G protein, leading to prolonged downstream signaling.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations vary depending on whether it is in solid form or dissolved in a solvent.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is critical to use fresh, anhydrous (water-free) DMSO, as moisture can significantly reduce the solubility of the compound. For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO and vortex until fully dissolved. Gentle warming to 37°C can aid dissolution, but prolonged heating should be avoided to prevent degradation.
Q4: Is this compound stable in biological matrices?
This compound has been shown to be stable in human and rat plasma for at least 4 hours.[3] However, its stability in other biological fluids or cell culture media over longer periods has not been extensively reported. It is recommended to prepare fresh dilutions in aqueous media for each experiment and minimize the time the compound spends in these solutions before use.
Stability and Storage Best Practices
To ensure the long-term stability and performance of this compound, please adhere to the following best practices.
Storage of Solid this compound
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. |
Storage of this compound Stock Solutions (in DMSO)
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working stocks. Avoid multiple freeze-thaw cycles. |
Data compiled from multiple chemical suppliers.
Troubleshooting Guides
Issue: this compound Precipitates When Diluted in Aqueous Media
This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration organic stock solution to an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
"Solvent Shock": Rapidly changing the solvent environment can cause the compound to crash out of solution.
-
Solution: Employ a serial dilution strategy. Instead of a large, single dilution, perform one or more intermediate dilutions in your aqueous medium. Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing to ensure rapid mixing.
-
-
Final DMSO Concentration is Too Low: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), a certain amount is necessary to maintain solubility.
-
Solution: Empirically determine the minimum final DMSO concentration that keeps this compound in solution for your required final concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Low Temperature of Aqueous Medium: Adding a room temperature or cold stock solution to a warmer aqueous medium can sometimes induce precipitation.
-
Solution: Ensure both your this compound stock solution and the aqueous medium are at the same temperature (e.g., 37°C) before mixing.
-
-
Interaction with Media Components: Salts, proteins, or other components in complex media can sometimes interact with the compound and reduce its solubility.
-
Solution: Consider using a simpler buffered solution for your experiment if possible. Alternatively, the use of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in the final dilution buffer can help to solubilize hydrophobic compounds.
-
Issue: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays
Possible Causes and Solutions:
-
Compound Degradation: this compound may not be stable in your specific assay conditions over the full duration of the experiment.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. If possible, conduct a time-course experiment to determine if the activity of the compound decreases over time.
-
-
Inaccurate Stock Solution Concentration: This can be due to improper initial weighing or loss of solvent from the stock solution vial over time.
-
Solution: Ensure accurate weighing of the compound using a calibrated balance. Store stock solutions in tightly sealed vials to prevent solvent evaporation. Periodically check the concentration of your stock solution if you suspect it may have changed.
-
-
Cell Health and Density: The response of cells to any compound can be affected by their health and plating density.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Optimize the cell seeding density for your specific assay to obtain a robust and reproducible signal window.
-
Experimental Protocols & Methodologies
Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentrations. It is recommended to add the this compound solution to the medium while gently vortexing.
-
Ensure the final DMSO concentration in your assay is consistent across all conditions and is below the level of toxicity for your cell line (typically <0.5%).
-
cAMP Inhibition Assay
This protocol is a general guideline for measuring the effect of this compound on A1AR-mediated inhibition of adenylyl cyclase.
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human A1AR in a 96-well plate at an optimized density. Allow cells to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.3-30 µM) for 10 minutes.
-
Agonist and Forskolin Co-treatment: Add the endogenous agonist, adenosine, along with a fixed concentration of forskolin (e.g., 3 µM) to stimulate cAMP production. Co-treat for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP as a function of this compound concentration to determine its potentiating effect.
ERK1/2 Phosphorylation Assay
This protocol outlines a general method to assess this compound's effect on A1AR-mediated ERK1/2 phosphorylation.
-
Cell Seeding and Serum Starvation: Seed cells expressing A1AR in an appropriate culture plate. Once confluent, serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with the A1AR agonist in the presence or absence of this compound (e.g., 3-10 µM) for a short duration (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the change in phosphorylation.
Signaling Pathway and Logical Relationships
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-proteins, Gi and Go. Activation of the A1AR by adenosine initiates a cascade of intracellular signaling events.
Caption: Canonical signaling pathways of the A1 adenosine receptor.
This compound Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
Logical Relationship of this compound Action
This diagram illustrates the allosteric modulatory effect of this compound on the A1 adenosine receptor.
Caption: The positive allosteric modulation of A1AR by this compound.
References
addressing MIPS521 agonist-dependent effects in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing MIPS521 agonist-dependent effects in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] It binds to a distinct allosteric site on the receptor, separate from the binding site of endogenous agonists like adenosine.[1][4] This binding stabilizes the active conformation of the A1R, thereby enhancing the potency and efficacy of orthosteric agonists that bind to the primary site.[1][4] this compound's mechanism involves stabilizing the interaction between the receptor, the agonist, and the associated G-protein.[1][2]
Q2: What does "probe-dependency" mean in the context of this compound?
Probe-dependency refers to the phenomenon where the modulatory effect of an allosteric modulator like this compound varies depending on the specific orthosteric agonist ("probe") that is simultaneously bound to the receptor.[4] For example, this compound can differentially affect the G-protein signaling pathways activated by different A1R agonists. It has been shown to enhance adenosine's signaling towards the Gαob subtype, while it may decrease the Gαob selectivity of another agonist, BnOCPA, and shift its signaling towards Gαoa.[4] This is a critical consideration for experimental design and data interpretation.
Q3: What are the known off-target effects of this compound?
While this compound is considered to have a better side-effect profile than many orthosteric A1R agonists, researchers should be aware of potential off-target effects.[1][4] A key advantage of this compound is its minimal effect on heart rate, avoiding the bradycardia often associated with A1R orthosteric agonists.[1] However, as with any compound, it is crucial to include appropriate controls to assess potential off-target effects in your specific experimental system. The thiophene core of this compound has been noted as a "structural alert" due to a potential for metabolic conversion to reactive metabolites.[5]
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[6] Stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] this compound is soluble in DMSO and ethanol but insoluble in water.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent potentiation of the orthosteric agonist. | Probe-dependency: The choice of orthosteric agonist can significantly alter the observed effect of this compound.[4] | Test this compound with a panel of orthosteric agonists (e.g., adenosine, NECA, CPA) to characterize its effect in your specific assay.[4] |
| Suboptimal concentration of orthosteric agonist: The potentiation effect of this compound is dependent on the presence of an orthosteric agonist. | Perform a concentration-response curve for your orthosteric agonist in the presence and absence of a fixed concentration of this compound to determine the optimal agonist concentration. | |
| High background signal or apparent agonist activity of this compound alone. | Allosteric agonism: this compound can exhibit some degree of agonist activity on its own, particularly at higher concentrations.[4] | Determine the concentration-response of this compound alone in your assay to establish its intrinsic activity. Use concentrations in the range where its PAM activity is observed with minimal direct agonism. |
| Presence of endogenous adenosine: In cell-based assays, endogenous adenosine can act as the orthosteric agonist, leading to this compound activity even without exogenously added agonist. | Consider using an adenosine deaminase to degrade endogenous adenosine and establish a true baseline. | |
| Variability in G-protein coupling assay results. | Differential G-protein subtype modulation: this compound can alter the G-protein selectivity of the orthosteric agonist.[4] | Utilize specific G-protein subtype assays (e.g., TRUPATH) to dissect the effects of this compound on individual Gαi/o subtypes like Gαoa and Gαob.[4] |
| Cell line-specific G-protein expression: The relative expression levels of different G-protein subtypes can vary between cell lines, influencing the observed signaling outcome. | Characterize the G-protein expression profile of your experimental cell line. | |
| Unexpected cardiovascular effects in vivo. | Species-specific differences: The physiological effects of this compound may vary between different animal models. | Carefully select the animal model and perform thorough dose-response studies to establish the therapeutic window and monitor for any adverse cardiovascular effects. While this compound showed minimal effects on rat atrial beat rate, this should be confirmed in your model.[1] |
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Assay Conditions | Reference |
| pEC50 (in vivo) | 6.9 | Reduction of eEPSCs in spinal cord from nerve-injured rats | [3] |
| pKB | 4.95 ± 0.40 | A1R allosteric affinity | [7] |
| KB | 11 µM | A1R allosteric affinity | [7] |
| Log αβ | 1.81 ± 0.53 | Positive cooperativity with adenosine | [7] |
Table 2: Effect of this compound on Gαo Protein Dissociation (pEC50 values)
| Orthosteric Agonist | Treatment | pEC50 (Mean ± SEM) | n | Reference |
| Adenosine (ADO) | 0.1% DMSO | 4-5 | [4] | |
| 10 nM this compound | Significant enhancement of Gαob activation | 4-5 | [4] | |
| BnOCPA | 0.1% DMSO | 4-5 | [4] | |
| 10 nM this compound | Significant enhancement of Gαoa activation | 4-5 | [4] |
Note: Specific pEC50 values from the original source table were not fully transcribed in the search result, but the significant effects are noted.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for determining the effect of this compound on agonist-mediated inhibition of cAMP production.
-
Cell Culture: Culture CHO cells stably expressing the human A1R in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Buffer: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-treatment: Pretreat cells with varying concentrations of this compound (e.g., 0.3-30 µM) for 10 minutes.[3]
-
Co-treatment: Add a fixed concentration of an A1R agonist (e.g., adenosine) and a cAMP-stimulating agent (e.g., 3 µM forskolin) and incubate for 30 minutes.[3]
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for the agonist in the presence and absence of this compound.
Protocol 2: TRUPATH BRET Assay for G-protein Subtype Dissociation
This protocol is for measuring the influence of this compound on agonist-induced dissociation of Gαo subtypes from Gβγ.
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM/F12 medium with 10% FBS.[4] Co-transfect cells with plasmids encoding for A1R, a specific Gαo subunit (Gαoa or Gαob) fused to Renilla Luciferase (Rluc8), Gβ3, and Gγ8.[4]
-
Cell Seeding: After 24 hours, seed the transfected cells into white 96-well plates at a density of 50,000 cells per well.[4]
-
Assay: After another 24 hours, stimulate the cells with a range of concentrations of the orthosteric agonist (e.g., adenosine or BnOCPA) in the absence or presence of a fixed concentration of this compound (e.g., 10 nM).[4]
-
BRET Measurement: Immediately before reading, add the luciferase substrate (e.g., coelenterazine h). Measure the BRET signal using a plate reader equipped for BRET2 measurements over a 15-minute period.[4]
-
Data Analysis: Calculate the BRET ratio. Use the ratio at a specific time point (e.g., 10 minutes) to generate concentration-response curves and calculate potency parameters (pEC50).[4]
Visualizations
Caption: this compound binds to an allosteric site on the A1R, enhancing the signaling initiated by the endogenous agonist adenosine.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
MIPS521 Preclinical Models: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MIPS521 in preclinical models. The information is designed to assist in overcoming common limitations and challenges during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). It does not directly activate the receptor but enhances the binding and/or efficacy of the endogenous agonist, adenosine. This leads to a potentiation of A1AR signaling, which is primarily coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1] Its analgesic effects are observed in preclinical models of neuropathic pain. |
| What are the main advantages of using an allosteric modulator like this compound over a direct A1AR agonist? | Allosteric modulators offer greater subtype selectivity due to higher sequence variability at allosteric sites compared to the highly conserved orthosteric sites of adenosine receptors. This can reduce off-target effects. Additionally, PAMs only act in the presence of the endogenous agonist (adenosine), meaning their effects are more pronounced in pathological conditions where adenosine levels are elevated, such as in neuropathic pain states, potentially offering a more targeted therapeutic effect with fewer side effects. |
| What are the known limitations of this compound in preclinical studies? | The primary limitations identified for this compound and similar compounds are poor aqueous solubility, which can complicate formulation and administration.[2] Another noted limitation in early studies was the lack of definitive validation of its site of action using A1AR knockout mice, a crucial step to confirm its mechanism.[3] |
| What is the expected phenotype of Adenosine A1 Receptor (A1AR) knockout mice? | A1AR knockout mice exhibit several distinct phenotypes, including hyperalgesia (increased sensitivity to pain), anxiety, and increased susceptibility to seizures and hypoxic damage.[3][4] They also show abolished tubuloglomerular feedback in the kidney.[3] In response to severe hypoxia, adult knockout mice do not show the typical respiratory depression seen in wild-type mice.[5][6] These characteristics are important to consider when designing validation experiments or interpreting data from these models. |
Troubleshooting Guides
Formulation and Administration Issues
Problem: Poor solubility of this compound leading to inconsistent results.
This compound has low aqueous solubility.[2] This is a common challenge for many small molecule drug candidates.[7][8][9][10][11] Improper formulation can lead to poor bioavailability and high variability in in vivo studies.
Solutions:
-
Solvent Selection: this compound is soluble in DMSO.[2][12] For in vivo studies, a co-solvent system is often necessary. A common formulation approach involves dissolving the compound in DMSO and then diluting it with saline or other aqueous vehicles. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.
-
Use of Surfactants and Other Excipients: Surfactants like Tween 80 or novel solubilizers can be used to create stable micelles that encapsulate the compound, improving its solubility and stability in aqueous solutions.[7]
-
Particle Size Reduction: For oral or suspension formulations, reducing the particle size through techniques like micronization or nanocrystal formulation can increase the surface area and improve the dissolution rate.[7][8]
-
Formulation Strategies for Poorly Soluble Compounds:
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, ethanol, PEG) to increase solubility. | Ensure the final concentration of the organic solvent is non-toxic and well-tolerated. Perform vehicle-only control experiments. |
| Surfactants | Incorporating surfactants (e.g., Tween 80, Solutol HS-15) to form micelles.[7] | Can improve stability and bioavailability. Biocompatibility and safety of the surfactant must be considered.[7] |
| pH Modification | Adjusting the pH of the formulation to ionize the compound, which can increase solubility. | Only applicable if the compound has ionizable groups. The pH must be within a physiologically tolerated range for the route of administration. |
| Lipid-Based Formulations | Formulating the compound in oils or lipids (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[13][14] | Can significantly enhance oral absorption for lipophilic compounds.[13] |
Problem: Difficulties with intrathecal (i.t.) administration in rat models.
Intrathecal administration is a key method for delivering this compound to the spinal cord to study its analgesic effects. However, this technique is challenging and can lead to variability if not performed correctly.[15][16]
Solutions:
-
Proper Technique: Direct puncture between the L4-L5 or L5-L6 vertebrae is a common method but relies heavily on operator experience.[15] Using a guidewire-guided catheter can improve the success rate and precision of delivery.[15]
-
Optimizing Injection Parameters: The volume, osmolality, pH, and injection speed of the solution are critical. For rats, an injection volume of up to 2 ml/rat with a pH between 3 and 7, and an injection speed of less than 0.5 ml/min is generally well-tolerated.[17]
-
Confirmation of Placement: After injection, it's advisable to confirm the correct placement. This can be done post-mortem using a dye like trypan blue to visualize the distribution within the cerebrospinal fluid (CSF).[18]
-
Catheterization for Repeat Dosing: For studies requiring multiple doses, implanting an intrathecal catheter with an access port (like a PinPort™) can be a reliable option, allowing for repeated injections without repeated surgeries.[16]
Interpreting Experimental Results
Problem: Ambiguous results from a cAMP accumulation assay.
As a PAM, this compound's effect in a cAMP assay is dependent on the presence of an orthosteric agonist. Interpreting the results requires careful experimental design.
Solutions:
-
Assay Design: The assay should measure the inhibition of forskolin-stimulated cAMP.[1] A full concentration-response curve for an A1AR agonist (e.g., adenosine or a stable analog like CPA) should be generated in the presence and absence of fixed concentrations of this compound.
-
Interpreting Data: A PAM will typically cause a leftward shift in the agonist's concentration-response curve (increase in potency) and/or an increase in the maximal effect (Emax).[19] It is important to differentiate this from the activity of an ago-PAM, which would show intrinsic activity even in the absence of an added orthosteric agonist.[20]
-
Data Analysis: Use a non-linear regression model, such as the operational model of allosterism, to quantify the effects of this compound on the agonist's affinity and efficacy.[19][21] This provides more detailed mechanistic insights than simply comparing EC50 values.[21][22]
Problem: High variability or lack of effect in the Conditioned Place Preference (CPP) model.
The CPP model is used to assess the rewarding (pain-relieving) properties of a compound. However, it can be influenced by many factors.[23][24][25]
Solutions:
-
Biased vs. Unbiased Design: Consider the initial preference of the animals for one compartment over the other. In a biased design, the drug is paired with the initially non-preferred compartment, which can sometimes yield clearer results.[24] An unbiased design randomly assigns the drug-paired compartment.
-
Control for Locomotor Effects: A potential confound is that the drug may alter general activity levels rather than inducing a true place preference.[25] It is essential to monitor and report locomotor activity during the conditioning sessions to rule this out.
-
Dose and Timing: The dose and the timing of administration relative to placement in the conditioning chamber are critical. The conditioning should coincide with the peak effects of the drug.
-
Extinction and Reinstatement: For more advanced studies, extinction trials (placing the animal in the apparatus without the drug) can be conducted to see how long the preference lasts.[23][26]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to characterize the effect of this compound on A1AR signaling in HEK293 cells stably expressing the human A1AR.
-
Cell Preparation: Culture HEK293-hA1AR cells to ~80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
Assay Plate Preparation: Dispense cell suspension into a 384-well plate.
-
Compound Addition: Add varying concentrations of this compound (or vehicle) to the appropriate wells. Pre-incubate for 10-15 minutes.
-
Agonist Addition: Add a concentration range of a standard A1AR agonist (e.g., Adenosine or CPA).
-
Stimulation: Add forskolin to all wells to achieve a final concentration that produces ~80% of its maximal effect (e.g., 3 µM). This stimulates adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine pEC50 and Emax values for the agonist in the presence and absence of this compound.
In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
This protocol describes a common surgical model to induce neuropathic pain in rats, against which this compound's analgesic effects can be tested.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make an incision in the skin of the lateral surface of the thigh. Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: Tightly ligate and transect the common peroneal and tibial nerves, removing a small section of the distal nerve stump. Take care to leave the sural nerve intact.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer post-operative analgesics for 24-48 hours and monitor the animal for signs of distress.
-
Behavioral Testing: Allow the animal to recover for 7-14 days, during which neuropathic pain symptoms (mechanical allodynia) will develop. Assess mechanical sensitivity using von Frey filaments applied to the lateral aspect of the paw (the sural nerve territory).
-
Drug Administration: Once a stable baseline of mechanical allodynia is established, administer this compound (e.g., via intrathecal injection) and re-assess mechanical thresholds at various time points post-dosing to determine its anti-allodynic effect.
Visualizations
This compound Signaling Pathway
Caption: A1AR signaling pathway modulated by this compound.
Experimental Workflow for Preclinical Neuropathic Pain Study
Caption: Workflow for a preclinical study of this compound in a neuropathic pain model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Logical troubleshooting flow for addressing poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 014161 - A[1]R knock-out (A1R KO) Strain Details [jax.org]
- 4. Adenosine A1 receptor knockout mice develop lethal status epilepticus after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vivo respiratory phenotype of the adenosine A1 receptor knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. criver.com [criver.com]
- 17. Optimum properties of injectable test solutions for intrathecal administration to conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intrathecal Injection in a Rat Model: A Potential Route to Deliver Human Wharton’s Jelly-Derived Mesenchymal Stem Cells into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 24. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Modulators: MIPS521 and BnOCPA Fine-Tune the A1 Adenosine Receptor for Pain Relief
FOR IMMEDIATE RELEASE
A deep dive into the distinct mechanisms of MIPS521 and BnOCPA offers a roadmap for the development of next-generation, non-opioid analgesics. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two promising A1 adenosine receptor (A1R) modulators, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The A1 adenosine receptor (A1R), a G protein-coupled receptor (GPCR), has long been a target for pain therapeutics. However, the development of traditional agonists has been plagued by undesirable side effects, including sedation and cardiovascular depression. Two novel compounds, the positive allosteric modulator (PAM) this compound and the orthosteric agonist BnOCPA, have emerged as potent analgesics with significantly improved side-effect profiles, sparking renewed interest in A1R-targeted pain management. While both compounds achieve analgesia through A1R modulation, their mechanisms of action are fundamentally different, offering unique advantages and therapeutic potential.
This compound represents a paradigm of allosteric modulation. It binds to a distinct site on the A1R, separate from the binding site of the endogenous agonist, adenosine.[1][2] This "allosteric" binding enhances the receptor's response to adenosine, particularly in environments where adenosine levels are naturally elevated, such as sites of injury or inflammation.[3][4] This mechanism allows for a more targeted and physiological modulation of A1R activity, potentially reducing the risk of on-target side effects.
In contrast, BnOCPA is a highly selective orthosteric agonist, meaning it directly binds to and activates the same site as adenosine.[1][2] Its innovation lies in its biased signaling. BnOCPA preferentially activates a specific G protein subtype, Gαob, while avoiding the activation of Gαoa.[5][6] This selective engagement of downstream signaling pathways is thought to be the key to its potent analgesic effects without the cardiorespiratory and sedative side effects associated with conventional A1R agonists.[5][7]
This guide will dissect the nuances of these two approaches to A1R modulation, presenting a head-to-head comparison of their performance based on available experimental data.
At a Glance: this compound vs. BnOCPA
| Feature | This compound | BnOCPA |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Orthosteric Agonist |
| Binding Site | Extrahelical, between TM1, TM6, and TM7 | Orthosteric, canonical agonist binding pocket |
| Primary Mode of Action | Enhances the effect of endogenous adenosine | Direct activation of the A1R |
| Signaling Bias | Modulates G protein selectivity of endogenous agonists | Preferential activation of Gαob over Gαoa |
| Key Therapeutic Advantage | Spatiotemporal selectivity (acts where adenosine is high) | Avoidance of side effects linked to Gαoa activation |
| Reported In Vivo Effect | Analgesia in rat models of neuropathic pain | Analgesia in mouse models without sedation or cardiorespiratory depression |
Quantitative Performance Metrics
The following tables summarize the key quantitative data reported for this compound and BnOCPA in various in vitro and ex vivo assays.
This compound: In Vitro & Ex Vivo Activity
| Assay | Parameter | Value | Cell/Tissue Type | Reference |
| cAMP Inhibition Assay | pKB | 4.95 ± 0.40 | CHO cells expressing human A1R | [8] |
| Logαβ (cooperativity with adenosine) | 1.81 ± 0.53 | CHO cells expressing human A1R | [8] | |
| LogτB (allosteric agonism) | 0.96 ± 0.34 | CHO cells expressing human A1R | [8] | |
| Spinal Cord Electrophysiology | pEC50 (reduction of eEPSCs) | 6.9 ± 0.4 | Rat spinal cord neurons | [8] |
BnOCPA: In Vitro & Ex Vivo Activity
| Assay | Parameter | Value | Cell/Tissue Type | Reference |
| Radioligand Binding Assay | pKi ([3H]DPCPX displacement) | ~6.6 | CHO-K1-hA1R cell membranes | [6] |
| NanoBRET Binding Assay | pEC50 | 7.23 | HEK293 cells expressing human Nluc-A1R | [9] |
| Hippocampal Electrophysiology | IC50 (inhibition of synaptic transmission) | ~65 nM | Rat hippocampal slices | [6][10] |
| G Protein Activation Assay | Gαob activation | Potent agonist | CHO-K1-hA1R cells | [6] |
| Gαoa activation | No activation | CHO-K1-hA1R cells | [6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and BnOCPA lead to different modes of A1R activation and downstream signaling.
This compound: Allosteric Modulation of A1R
This compound binds to an extrahelical site on the A1R, involving transmembrane helices 1, 6, and 7.[3][11] This binding event is thought to stabilize a conformation of the receptor that has a higher affinity for the endogenous agonist, adenosine, and enhances the efficacy of G protein coupling upon adenosine binding. This positive allosteric modulation amplifies the natural signaling of adenosine, particularly in pathological states where adenosine levels are elevated.
BnOCPA: Biased Orthosteric Agonism of A1R
BnOCPA directly activates the A1R by binding to the orthosteric site. Its uniqueness stems from its ability to selectively engage the Gαob subtype of G proteins. This biased agonism avoids the activation of other Gαi/o subtypes, such as Gαoa, which are implicated in the undesirable side effects of traditional A1R agonists. The selective activation of Gαob-mediated pathways leads to potent analgesia without cardiorespiratory depression.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and BnOCPA.
cAMP Accumulation Assay
This assay is used to determine the functional activity of A1R modulators by measuring their effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1R are cultured in appropriate media.
-
Pre-incubation: For PAM studies, cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period (e.g., 10 minutes).
-
Stimulation: Cells are then stimulated with a fixed concentration of forskolin (to induce cAMP production) and a range of concentrations of an orthosteric agonist (e.g., adenosine or BnOCPA) for a specified time (e.g., 30 minutes).
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a detection kit, often based on competitive immunoassay principles like HTRF.
-
Data Analysis: Concentration-response curves are generated to calculate potency (pEC50) and efficacy. For allosteric modulators, data are fitted to an operational model of allosterism to determine affinity (pKB), cooperativity (Logαβ), and allosteric agonism (LogτB).[8]
NanoBRET Ligand Binding Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure ligand binding to a receptor in real-time.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the A1R tagged with NanoLuc (Nluc) luciferase at the N-terminus are used.
-
Incubation: Cells are incubated with a fluorescently labeled A1R ligand (the BRET acceptor) and increasing concentrations of the unlabeled competing ligand (e.g., BnOCPA).
-
Substrate Addition: The NanoLuc substrate, furimazine, is added, which is oxidized by Nluc to produce luminescence (the BRET donor signal).
-
BRET Measurement: If the fluorescent ligand is bound to the Nluc-A1R, the energy from the luminescence will be transferred to the fluorophore, which will then emit light at its characteristic wavelength (the BRET acceptor signal). A plate reader is used to measure emissions at both the donor and acceptor wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. As the concentration of the competing ligand increases, it displaces the fluorescent ligand, leading to a decrease in the BRET ratio. These data are used to calculate the binding affinity (pKi) of the competing ligand.[12]
In Vivo Analgesia Models
To assess the therapeutic potential of these compounds, their analgesic effects are tested in animal models of pain.
Neuropathic Pain Model (for this compound):
-
Model: Typically, a chronic constriction injury or spared nerve injury model in rats is used to induce neuropathic pain.
-
Administration: this compound is administered, often intrathecally, to target the spinal cord.[8]
-
Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.[8]
Acute and Inflammatory Pain Models (for BnOCPA):
-
Model: Various models can be used, such as the formalin test or carrageenan-induced thermal hyperalgesia in mice.
-
Administration: BnOCPA is typically administered systemically (e.g., intraperitoneally).
-
Assessment: Pain-related behaviors (e.g., licking, flinching) or the latency to withdraw from a thermal stimulus are quantified. A reduction in pain behaviors or an increase in withdrawal latency indicates analgesia. Side effects such as motor coordination (rotarod test) and sedation are also assessed.[11]
Conclusion and Future Directions
Both this compound and BnOCPA represent significant advancements in the quest for safer, non-opioid analgesics. This compound, as a PAM, offers a nuanced approach to A1R modulation that leverages the body's own response to pain. Its efficacy being dependent on the local concentration of endogenous adenosine makes it a promising candidate for condition-specific therapies.[11] BnOCPA, with its unique biased agonism, provides a clear demonstration that it is possible to separate the therapeutic effects of A1R activation from its undesirable side effects.[7]
The distinct mechanisms of these two molecules highlight the versatility of the A1 adenosine receptor as a therapeutic target. Future research should focus on further elucidating the downstream signaling pathways activated by these compounds, exploring their efficacy in a wider range of pain models, and ultimately, translating these promising preclinical findings into clinical applications for the management of chronic pain. The continued exploration of both allosteric modulation and biased agonism will undoubtedly pave the way for a new generation of safer and more effective pain therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctanesth.com [ctanesth.com]
- 12. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the MIPS521 Allosteric Site on the Adenosine A1 Receptor Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data validating the allosteric binding site of MIPS521, a positive allosteric modulator (PAM) of the Adenosine A1 Receptor (A1R). The A1R is a G protein-coupled receptor (GPCR) that represents a promising therapeutic target for non-opioid analgesics for neuropathic pain.[1][2] this compound enhances the analgesic effects of endogenous adenosine, particularly in pathological states where adenosine levels are elevated, without causing the significant side effects associated with orthosteric A1R agonists.[1][2][3]
The validation of the this compound allosteric site has been primarily achieved through site-directed mutagenesis studies, which have elucidated the key amino acid residues involved in its binding and modulatory activity.[1] This guide will objectively present the supporting experimental data, detail the methodologies employed, and provide visual representations of the relevant pathways and experimental logic.
Comparative Analysis of Mutagenesis Data
Site-directed mutagenesis has been instrumental in defining the allosteric pocket for this compound on the A1R. This pocket is located in an extrahelical, lipid-detergent-facing region involving transmembrane helices 1, 6, and 7.[1][2][4] The following table summarizes the quantitative data from mutagenesis studies, highlighting the impact of specific mutations on the binding affinity of this compound and its cooperativity with the orthosteric agonist NECA. A significant reduction in this compound affinity or cooperativity upon mutation indicates a critical role for that residue in the allosteric binding and mechanism.
| Mutant | This compound Affinity (pKB) | Change in this compound Affinity vs. Wild Type | Binding Cooperativity (log α) with NECA | Change in Cooperativity vs. Wild Type | Reference |
| Wild Type | 5.18 ± 0.21 | - | 0.68 ± 0.10 | - | [5] |
| L2426.43A/L2456.46A | Significantly Reduced | ↓ | Significantly Reduced | ↓ | [1] |
| S2466.47A | Significantly Reduced | ↓ | Significantly Reduced | ↓ | [1] |
| G2797.44A | Significantly Reduced | ↓ | Significantly Reduced | ↓ | [1][5] |
| N2807.45A | Significantly Reduced | ↓ | Significantly Reduced | ↓ | [1] |
Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the source literature. Quantitative values for some mutants were not explicitly provided in the referenced abstracts.
Experimental Protocols
The validation of the this compound allosteric site relies on a combination of molecular biology, biochemistry, and pharmacological assays. Below are the detailed methodologies for the key experiments cited.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the A1R protein.
-
Plasmid Template: A plasmid containing the coding sequence for the human adenosine A1 receptor is used as the template.
-
Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA.
-
PCR Amplification: A two-step polymerase chain reaction (PCR) is typically used to generate the mutant DNA construct.
-
Transformation and Selection: The PCR product is then transformed into competent E. coli cells for amplification. Plasmids are isolated and sequenced to confirm the presence of the desired mutation.
-
Transfection: The mutated A1R construct is then transfected into a suitable mammalian cell line (e.g., CHO or HEK293 cells) for expression and subsequent functional characterization.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound for the wild-type and mutant A1 receptors and to assess the binding cooperativity with orthosteric ligands.
-
Cell Culture and Membrane Preparation: Cells expressing the wild-type or mutant A1R are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]DPCPX) in the presence of varying concentrations of the orthosteric agonist (e.g., NECA) and the allosteric modulator (this compound).
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to an allosteric ternary complex model to determine the affinity (KB) of this compound and the binding cooperativity factor (α) between this compound and the orthosteric agonist.
Functional Assays (cAMP Inhibition)
Functional assays are performed to measure the effect of this compound on A1R-mediated signaling. The A1R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment: Cells expressing the wild-type or mutant A1R are pre-treated with this compound for a specified duration.
-
Stimulation: The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of an A1R agonist (e.g., adenosine).
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive binding assay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of this compound are plotted, and the potentiation of the agonist response by this compound is quantified.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Signaling pathway of the Adenosine A1 Receptor.
Experimental Workflow for Allosteric Site Validation
Caption: Workflow for validating the this compound allosteric site.
Logical Relationship of Mutagenesis and Allosteric Site Validation
Caption: Logic of validating an allosteric site via mutagenesis.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. pnas.org [pnas.org]
MIPS521 in Adenosine A1 Receptor Knockout Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), in the context of A1R knockout (KO) animal models. While direct experimental data on this compound in A1R KO animals is limited in publicly available literature, this document synthesizes known data on this compound's mechanism and in vivo effects with the established phenotype of A1R deficient animals to provide a predictive comparison. A notable limitation in the field is the absence of definitive studies validating the site of action of this compound using A1R knockout mice, partly due to the complex phenotype of these animals, which includes increased hyperalgesia and susceptibility to epilepsy.[1]
This compound: An Overview
This compound is a novel non-opioid analgesic that acts as a positive allosteric modulator of the A1R.[1] It enhances the analgesic effects of endogenous adenosine, particularly in pathological states like neuropathic pain where adenosine levels are elevated.[1][2][3] Its mechanism involves binding to an extrahelical allosteric site on the A1R, stabilizing the receptor's active conformation when bound to an agonist and a G protein.[1][2]
Comparison of Expected this compound Effects in Wild-Type vs. A1R Knockout Animals
The following table summarizes the documented effects of this compound in wild-type animals (specifically, rat models of neuropathic pain) and the predicted effects in A1R knockout models based on its mechanism of action.
| Parameter | Effect of this compound in Wild-Type Animals (with Neuropathic Pain) | Predicted Effect of this compound in A1R Knockout Animals |
| Analgesia (Mechanical Hyperalgesia) | Dose-dependent reversal of mechanical hyperalgesia.[4] | No analgesic effect, as the molecular target (A1R) is absent. |
| Spontaneous Pain | Significant reduction in spontaneous pain.[4] | No effect on spontaneous pain. |
| Spinal Nociceptive Signaling (eEPSCs) | Reduction of evoked excitatory postsynaptic currents (eEPSCs) in spinal cord neurons.[4] | No reduction in eEPSCs, as the inhibitory effect is A1R-dependent. |
| A1R-mediated cAMP Inhibition | Potentiation of adenosine-mediated inhibition of cAMP.[1][4] | No effect on cAMP levels, as the A1R-Gαi/o signaling pathway is disrupted. |
| A1R-mediated ERK1/2 Phosphorylation | Enhancement of agonist-induced ERK1/2 phosphorylation.[4] | No effect on ERK1/2 phosphorylation via the A1R pathway. |
Experimental Methodologies
The following are detailed experimental protocols from key studies investigating the effects of this compound in wild-type animal models.
In Vivo Analgesic Efficacy in a Rat Model of Neuropathic Pain[4]
-
Animal Model: Male Sprague-Dawley rats with partial nerve ligation (PNL) to induce neuropathic pain.
-
Drug Administration: this compound (1-30 µg in 10 µL) was administered via intrathecal injection.
-
Behavioral Testing (Mechanical Hyperalgesia): Paw withdrawal thresholds in response to von Frey filament stimulation were measured before and after this compound administration.
-
Behavioral Testing (Spontaneous Pain): A conditioned place preference test was used to assess the reduction of spontaneous pain.
Electrophysiology in Spinal Cord Slices[4]
-
Tissue Preparation: Spinal cord slices were prepared from rats with PNL.
-
Recording: Whole-cell patch-clamp recordings were performed on dorsal horn neurons.
-
Measurement: Evoked excitatory postsynaptic currents (eEPSCs) were recorded to assess spinal nociceptive signaling. This compound was bath-applied to determine its effect on eEPSC amplitude.
In Vitro cAMP Inhibition Assay[1][4]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.
-
Assay Principle: The assay measures the ability of this compound to potentiate the inhibition of forskolin-stimulated cAMP accumulation by adenosine.
-
Procedure: Cells were pre-treated with this compound followed by co-treatment with adenosine and forskolin. Intracellular cAMP levels were then quantified.
Signaling Pathways and Experimental Workflow
Adenosine A1 Receptor Signaling Pathway
Activation of the A1R by an agonist, such as adenosine, initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o).[5][6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[7][8] Additionally, A1R activation can modulate ion channel activity, leading to the inhibition of Ca2+ influx and the promotion of K+ outflow, which hyperpolarizes the cell membrane and reduces neuronal excitability.[8] this compound, as a PAM, enhances the efficacy of adenosine in activating this pathway.
Caption: A1R signaling pathway modulated by this compound.
Hypothetical Experimental Workflow for this compound Testing in A1R KO Models
This diagram outlines a logical workflow for definitively assessing the on-target effects of this compound using A1R knockout mice.
Caption: Workflow for this compound testing in A1R KO mice.
Conclusion
Based on its mechanism as a positive allosteric modulator of the adenosine A1 receptor, this compound is not expected to exert its analgesic effects in A1R knockout animal models. The absence of its molecular target would preclude its modulatory activity. Definitive in vivo studies using A1R knockout mice would be invaluable to conclusively verify the on-target specificity of this compound and to further delineate the role of the A1R in its therapeutic effects. Such studies would need to carefully consider the baseline phenotypic differences in A1R knockout animals, including their altered pain sensitivity.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 7. What are A1R agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MIPS521 and Orthosteric A1R Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive allosteric modulator (PAM) MIPS521 and traditional orthosteric agonists of the Adenosine (B11128) A1 Receptor (A1R). This analysis is supported by experimental data to highlight the distinct pharmacological profiles and therapeutic potential of these two classes of A1R modulators.
The Adenosine A1 Receptor (A1R), a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including neuropathic pain, cardiovascular diseases, and neurological disorders.[1] Activation of the A1R by its endogenous ligand, adenosine, leads to a range of physiological effects, primarily inhibitory in nature. For decades, drug development efforts have focused on orthosteric agonists, which directly bind to and activate the same site as adenosine. However, the clinical progression of these compounds has been hampered by a lack of on-target selectivity and significant side effects, such as sedation, bradycardia, and hypotension.[2][3]
A newer approach involves the use of positive allosteric modulators (PAMs), such as this compound. These molecules bind to a topographically distinct site on the receptor, enhancing the effect of the endogenous agonist, adenosine.[2][4] This mechanism offers the potential for greater tissue and disease-state specificity, as the modulator's effect is dependent on the local concentration of endogenous adenosine, which is often elevated in pathological conditions.[1] This guide presents a comparative analysis of this compound and common orthosteric A1R agonists, focusing on their performance based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters of this compound and several well-characterized orthosteric A1R agonists.
Table 1: In Vitro Pharmacology of this compound and Orthosteric A1R Agonists
| Compound | Class | Binding Affinity (pKB/pKi) | Efficacy (pEC50) / Cooperativity (Logαβ) | Receptor Selectivity | Key Characteristics |
| This compound | Positive Allosteric Modulator (PAM) | pKB = 4.95 (KB = 11 µM)[5][6] | Logαβ = 1.81 (with Adenosine)[6] | A1R Selective PAM[7] | Enhances the potency and efficacy of endogenous adenosine; exhibits analgesic effects in vivo.[5][8] |
| Adenosine | Orthosteric Agonist (Endogenous) | - | - | Non-selective (A1, A2A, A2B, A3)[4] | The natural ligand for adenosine receptors.[4] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Orthosteric Agonist | pKi = 6.02 (human A1R)[9] | - | Non-selective (High affinity for all AR subtypes)[4] | A potent, non-selective adenosine receptor agonist.[4] |
| CPA (N6-Cyclopentyladenosine) | Orthosteric Agonist | - | - | A1R Selective[4] | A prototypical selective A1R agonist.[4] |
| BnOCPA (Benzyloxy-cyclopentyladenosine) | Orthosteric Agonist | pKi = 6.06 (human A1R)[9] | pEC50 = 7.23 (human A1R)[10] | Highly A1R Selective (>8000-fold vs A2AR, >150-fold vs A3R in rat)[10] | Potent analgesic with reduced side effects (no sedation, bradycardia, or hypotension).[1][11] Selectively activates Gαob.[11] |
Table 2: In Vivo Effects of this compound and Orthosteric A1R Agonists
| Compound | Therapeutic Effect | Common Side Effects |
| This compound | Reverses mechanical hyperalgesia in rat models of neuropathic pain.[5] | Negligible unwanted effects reported in preclinical models of neuropathic pain.[7] |
| Orthosteric A1R Agonists (General) | Analgesia, anticonvulsant, cardioprotective.[1] | Sedation, bradycardia, hypotension, respiratory depression.[3] |
| BnOCPA | Potent analgesia in preclinical models.[11] | Does not cause sedation, bradycardia, hypotension, or respiratory depression at analgesic doses.[1][11] |
Signaling Pathways
Activation of the A1R by either an orthosteric agonist or the combination of endogenous adenosine and a PAM like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8][12] This, in turn, modulates the activity of protein kinase A (PKA). Additionally, A1R activation can stimulate phospholipase C (PLC) and modulate ion channel activity, including activating potassium channels and inhibiting calcium channels.[8][13]
References
- 1. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. BnOCPA | A1R agonist | Probechem Biochemicals [probechem.com]
- 11. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Therapeutic Window: MIPS521 vs. Opioids
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with a wide therapeutic window remains a paramount challenge in modern medicine. Traditional opioids, while effective, are fraught with a narrow margin of safety, primarily due to severe, dose-limiting side effects such as respiratory depression, sedation, and cardiovascular complications. This guide provides an objective comparison of the therapeutic window of MIPS521, a novel non-opioid analgesic, with that of conventional opioids, supported by preclinical experimental data.
Executive Summary
This compound, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), demonstrates a significantly wider therapeutic window compared to classical opioids like morphine and fentanyl in preclinical rodent models. This compound's mechanism of action, which relies on amplifying the effects of endogenous adenosine in pathological states, contributes to its favorable safety profile.[1][2] In stark contrast to opioids, this compound exhibits potent analgesic effects at doses that do not induce significant respiratory depression, sedation, or cardiovascular alterations. This suggests a promising avenue for the development of safer pain therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the preclinical data, highlighting the therapeutic indices of this compound and representative opioids. The therapeutic index (TI) is calculated as the ratio of the median toxic dose (TD50) or median effective dose for a side effect to the median effective dose for analgesia (ED50). A higher TI indicates a wider therapeutic window.
Table 1: Therapeutic Window Comparison in Rodent Models
| Compound | Analgesic ED50 | Respiratory Depression TD50 | Sedation/Motor Impairment TD50 | Cardiovascular Effects (at analgesic doses) | Therapeutic Index (Analgesia vs. Resp. Depression) |
| This compound | Effective at 10 µg (intrathecal, rat) | Not observed at analgesic doses[2] | No effect on motor function at analgesic doses | Minimal effect on heart rate | Significantly High (precise value undetermined) |
| Morphine | ~3.0 mg/kg (s.c., rat)[3] | ~10 mg/kg (i.v., rat)[4] | Dose-dependent reduction in locomotor activity at 3.0-6.0 mg/kg[3] | Bradycardia at higher doses | ~3.3 |
| Fentanyl | Undetermined | 60 mg/kg (i.p., mouse) associated with mortality[5][6] | Potent sedative effects | Bradycardia and hypotension | Narrow |
Note: Direct comparison of ED50/TD50 values should be interpreted with caution due to variations in experimental models, species, and routes of administration.
Signaling Pathways
The distinct signaling mechanisms of this compound and opioids underpin their differing therapeutic windows.
Experimental Protocols
Assessment of Analgesia: Hot Plate Test
This method evaluates the thermal nociceptive threshold in rodents.
Workflow:
Protocol:
-
Rodents are habituated to the testing room for at least 30 minutes before the experiment.
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency is determined by placing the animal on the hot plate and recording the time until it exhibits a nocifensive response (paw licking or jumping). A cutoff time (e.g., 30 seconds) is used to prevent tissue damage.
-
The test compound (this compound or opioid) or vehicle is administered via the appropriate route (e.g., intrathecal, subcutaneous).
-
At predetermined time points post-administration, the animal is again placed on the hot plate, and the response latency is recorded.
-
The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cutoff time - baseline latency)) x 100].
Assessment of Respiratory Depression: Whole-Body Plethysmography
This non-invasive technique measures respiratory parameters in conscious, unrestrained rodents.
Workflow:
Protocol:
-
Animals are placed in the main chamber of the plethysmograph and allowed to acclimate for a set period.
-
Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored and recorded for a defined period post-administration.
-
Respiratory depression is quantified as a significant decrease in minute ventilation compared to baseline and vehicle-treated controls.
Assessment of Sedation: Open Field Test
This test assesses locomotor activity and exploratory behavior to infer sedative effects.
Workflow:
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
Validating Computational Models of MIPS521 Binding and Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models used to understand the binding and dynamics of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). this compound holds promise as a non-opioid analgesic by enhancing the effect of endogenous adenosine, particularly in pathological states like neuropathic pain.[1] This guide summarizes key experimental data that validates these computational models, details the methodologies used, and visualizes the involved signaling pathways and experimental workflows.
Comparative Analysis of this compound Computational and Experimental Data
Computational models, primarily molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode and allosteric mechanism of this compound. These models are validated against experimental data, providing a robust framework for understanding its function and for the structure-based design of new analgesics.[2]
| Parameter | Computational Model Prediction | Experimental Validation | Reference |
| Binding Site | Extrahelical, lipid/detergent-facing allosteric pocket involving transmembrane helices (TMs) 1, 6, and 7. | Cryo-electron microscopy (cryo-EM) structure of the this compound-ADO-A1R-Gi2 complex confirmed this novel binding site. | [1][2] |
| Key Interacting Residues | Hydrophobic interactions with M2837.48, I191.42, V221.45 and a hydrogen bond with S2466.47. Other contacts include L2426.43, L2456.46, L2767.41, F2757.40, L181.41. | Site-directed mutagenesis of residues such as L2426.43A, L2456.46A, and L2767.41A significantly decreased this compound's cooperativity or affinity. | [1][3] |
| Binding Affinity (pKB) | Not directly predicted as a primary output of MD simulations, but simulations show stable binding. | Experimentally determined to be approximately 4.95 (KB = 11 μM) in cAMP inhibition assays and 5.18 in [3H]DPCPX interaction binding assays. | [4][5] |
| Mechanism of Action | This compound stabilizes the active conformation of the A1R-G protein complex, particularly stabilizing the intracellular end of TM6 and extracellular loop 2 (ECL2). | MD simulations and ligand kinetic binding experiments support that this compound stabilizes the adenosine-receptor-G protein complex. | [1][2][6] |
| Probe Dependency | MD simulations suggest this compound's effect is dependent on the orthosteric agonist bound (e.g., adenosine vs. BnOCPA), altering G protein selectivity. | Experimental data shows this compound potentiates various A1R agonists, but can alter their G protein selectivity profiles in opposite ways. | [6] |
Signaling Pathway and Allosteric Modulation
This compound functions as a PAM at the A1R, a G-protein coupled receptor (GPCR). The binding of an orthosteric agonist like adenosine, coupled with the allosteric binding of this compound, leads to a more stable and active receptor-G protein complex, enhancing downstream signaling.
Caption: this compound enhances adenosine-mediated A1R signaling.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of computational models. Below are summaries of key experimental protocols used in the cited studies.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to potentiate the effect of an A1R agonist on the inhibition of cyclic adenosine monophosphate (cAMP) production.
Caption: Workflow for the cAMP inhibition assay.
Protocol Summary: Chinese Hamster Ovary (CHO) cells stably expressing the human A1R are used. Cells are pre-incubated with varying concentrations of this compound before being stimulated with a combination of an orthosteric agonist (like adenosine or NECA) and forskolin. Forskolin is used to stimulate cAMP production, and the inhibitory effect of the activated A1R is measured. The concentration-dependent potentiation of the agonist's effect by this compound is then quantified to determine its affinity (pKB) and cooperativity (Logαβ).[1]
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound and its effect on the binding of other ligands to the A1R.
Protocol Summary: Membranes from cells expressing the A1R are incubated with a radiolabeled antagonist, such as [3H]DPCPX. To determine the effect of this compound, competition binding experiments are performed in the presence of a constant concentration of the radioligand and varying concentrations of this compound and an orthosteric agonist (e.g., NECA). The displacement of the radioligand is measured, and the data is fitted to an allosteric ternary complex model to determine the affinity of this compound (pKB) and its cooperativity with the orthosteric ligand.[1][5]
Site-Directed Mutagenesis
This technique is used to validate the binding pocket identified in computational models and cryo-EM structures.
Caption: Logic for validating binding sites via mutagenesis.
Protocol Summary: Specific amino acid residues in the A1R, predicted by computational models to be part of the this compound binding site, are mutated (e.g., to alanine). The mutant receptors are then expressed in a suitable cell line. The binding affinity and functional cooperativity of this compound are then assessed using the assays described above and compared to the wild-type receptor. A significant reduction in affinity or cooperativity for a particular mutant provides strong evidence for the involvement of that residue in this compound binding.[1]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to observe the dynamic behavior of this compound binding to the A1R.
Protocol Summary: Simulations are typically initiated from a high-resolution structure, such as the cryo-EM structure of the this compound-Ado-A1R-Gi2 complex (PDB: 7LD3).[7] The protein-ligand complex is embedded in a model lipid bilayer, solvated with water and ions to mimic physiological conditions. A force field (e.g., CHARMM36) is used to describe the atomic interactions.[6] After an equilibration period, long-timescale simulations (microseconds) are run to observe the stability of this compound binding, its influence on receptor conformation, and the dynamics of the receptor-G protein interface.[3][6] Enhanced sampling techniques like Gaussian accelerated MD (GaMD) may be used to explore larger conformational changes.[1][3]
Conclusion
The validation of computational models through rigorous experimental testing has been pivotal in understanding the molecular mechanisms of this compound action. The strong concordance between MD simulations, cryo-EM structures, and functional assay data provides a high degree of confidence in the current models of this compound binding and dynamics. This integrated approach not only illuminates the function of this promising analgesic candidate but also provides a validated platform for the future design of novel allosteric modulators for GPCRs.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Mechanistic Insights into the Adenosine A1 Receptor’s Positive Allosteric Modulation for Non-Opioid Analgesics [mdpi.com]
- 7. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations - PMC [pmc.ncbi.nlm.nih.gov]
MIPS521: A Comparative Analysis of its Analgesic Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of MIPS521, a novel positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), in various preclinical pain models. Its performance is evaluated against other relevant compounds, supported by experimental data, to offer objective insights for drug development professionals.
Introduction to this compound
This compound is emerging as a promising non-opioid analgesic candidate, particularly for neuropathic pain.[1] It functions by enhancing the activity of the adenosine A1 receptor in the presence of its endogenous ligand, adenosine.[1] This mechanism is particularly relevant in pathological pain states where endogenous adenosine levels are elevated, suggesting a targeted therapeutic action with a potentially wider therapeutic window and fewer side effects compared to direct A1R agonists.[1][2]
Analgesic Effects in a Neuropathic Pain Model
The primary evidence for this compound's analgesic efficacy comes from a well-established rat model of neuropathic pain: partial nerve ligation (PNL) of the sciatic nerve. This model mimics the mechanical allodynia (pain from a non-painful stimulus) and spontaneous pain experienced by patients with nerve injuries.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of intrathecally administered this compound on mechanical allodynia in rats with PNL, compared to another A1R PAM, VCP171.
| Compound | Dose (µg, intrathecal) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Mechanical Allodynia |
| Vehicle | - | ~2.5 g | 0% |
| This compound | 1 | ~5.0 g | ~20% |
| 3 | ~8.0 g | ~50% | |
| 10 | ~12.5 g | ~80% | |
| 30 | ~14.0 g | ~90% | |
| VCP171 | 3 | ~4.0 g | ~12% |
| 10 | ~6.0 g | ~28% | |
| 30 | ~8.5 g | ~52% |
Data extracted from Draper-Joyce et al., Nature, 2021.
In a conditioned place preference (CPP) test to assess the alleviation of spontaneous pain, a 10 µg intrathecal dose of this compound showed a significant effect, comparable to that of 10 µg of morphine.
| Compound | Dose (µg, intrathecal) | Change in Time Spent in Drug-Paired Chamber (s) |
| This compound | 10 | Significant increase |
| VCP171 | 30 | Significant increase |
| Morphine | 10 | Significant increase |
Data extracted from Draper-Joyce et al., Nature, 2021.
Comparison with Standard of Care: Gabapentin
While a direct head-to-head comparison in the same study is not available, we can infer a potential comparative efficacy. Gabapentin, a first-line treatment for neuropathic pain, typically shows efficacy in rat models of nerve injury at doses ranging from 30 to 100 mg/kg when administered systemically (intraperitoneally or orally). This compound, administered directly to the spinal cord (intrathecally), demonstrates potent anti-allodynic effects at microgram doses. This suggests a high potency of this compound at the spinal level, though direct comparisons of potency require studies with the same route of administration.
Experimental Protocols
Partial Nerve Ligation (PNL) Model in Rats
Objective: To induce a state of chronic neuropathic pain characterized by mechanical allodynia.
Procedure:
-
Anesthesia: Adult male Sprague-Dawley rats are anesthetized with isoflurane.
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the thigh. A tight ligation of approximately one-third to one-half of the dorsal portion of the sciatic nerve is performed using a suture.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited period to manage surgical pain without interfering with the development of neuropathic pain.
-
Sham Control: A parallel group of animals undergoes the same surgical procedure without nerve ligation to control for the effects of surgery itself.
-
Behavioral Testing: Mechanical allodynia is typically assessed starting 7-14 days post-surgery.
Von Frey Test for Mechanical Allodynia
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Conditioned Place Preference (CPP) Test
Objective: To assess the rewarding properties of a drug, which in the context of pain, can indicate the alleviation of an aversive (painful) state.
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, rats are allowed to freely explore a two-chamber apparatus with distinct visual and tactile cues for a set period to determine any baseline preference for either chamber.
-
Conditioning: Over the next several days, animals receive alternating injections of the drug (e.g., this compound) and vehicle, and are confined to one of the chambers after each injection (drug-paired or vehicle-paired).
-
Post-conditioning (Test): On the final day, the animals are placed back in the apparatus with free access to both chambers in a drug-free state. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber is interpreted as a rewarding effect, suggesting relief from spontaneous pain.
Signaling Pathway and Experimental Workflow
The analgesic effect of this compound is mediated through the positive allosteric modulation of the adenosine A1 receptor, which is a Gi/o-coupled receptor. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for assessing the analgesic effects of this compound.
References
A Comparative Analysis of the Side Effect Profiles of MIPS521 and Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the novel analgesic compound MIPS521 and standard analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. The information is supported by available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential and safety of this compound.
Introduction to this compound
This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] Unlike traditional A1R agonists that directly activate the receptor, this compound enhances the effect of the endogenous agonist, adenosine, specifically in tissues where adenosine levels are elevated, such as sites of inflammation and injury. This mechanism is hypothesized to provide targeted analgesia with a reduced burden of side effects compared to systemically acting standard analgesics. Preclinical studies suggest that this compound has on-target therapeutic efficacy in models of neuropathic pain with negligible unwanted effects.[3]
Side Effect Profile Comparison
The following tables summarize the quantitative side effect data for this compound (preclinical) and two representative standard analgesics, ibuprofen (an NSAID) and morphine (an opioid), from clinical trials. It is important to note that the data for this compound is from animal studies and may not directly translate to human subjects.
Table 1: Comparison of Key Side Effect Profiles
| Side Effect Category | This compound (Preclinical Data in Rats) | Ibuprofen (Clinical Data) | Morphine (Clinical Data) |
| Gastrointestinal | Data not available | Gastroduodenal Ulcers: 18.8%[4] | Constipation: 23% - 95%[5][6], Nausea: 10% - 25%[5][7] |
| Cardiovascular | Minimal effect on atrial beat rate[8] | Increased risk of heart attack and stroke with high doses | Low blood pressure[9] |
| Central Nervous System | No significant effect on motor coordination[8] | Dizziness, Headache[10] | Drowsiness, Dizziness, Sedation: 13%[5][9] |
| Renal | Data not available | Potential for kidney damage with long-term use | Data not available |
| Respiratory | Data not available | Bronchospasm (rare) | Respiratory depression[9] |
| Dependence/Addiction | Not expected to have opioid-like addictive properties | None | High potential for dependence and addiction[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the findings.
Preclinical Assessment of this compound Side Effects
1. Assessment of Motor Coordination (Rotarod Test)
-
Objective: To evaluate the effect of this compound on motor coordination and balance in rats.
-
Apparatus: An automated rotarod device with a rotating rod.
-
Procedure:
-
Rats are pre-trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 2-3 days to acclimatize.[11]
-
On the test day, a baseline latency to fall from the rotating rod is recorded for each animal. The rod's rotation can be at a fixed speed or an accelerating speed.[12]
-
This compound, a vehicle control, or a positive control (e.g., morphine) is administered to the animals.
-
At specified time points after administration, the rats are re-tested on the rotarod, and the latency to fall is recorded. A cut-off time is established to prevent fatigue.
-
A lack of significant difference in the latency to fall between the this compound-treated group and the vehicle control group indicates no impairment of motor coordination.[8]
-
2. Assessment of Cardiovascular Effects (Telemetry in Rats)
-
Objective: To continuously monitor cardiovascular parameters such as heart rate and blood pressure in conscious, freely moving rats following administration of this compound.
-
Apparatus: Implantable telemetry transmitters, receivers, and a data acquisition system.
-
Procedure:
-
A telemetry transmitter is surgically implanted in the rat, typically with the catheter inserted into the femoral or carotid artery for blood pressure measurement.[13][14]
-
After a recovery period of at least one week, baseline cardiovascular data (heart rate, blood pressure) are recorded continuously in the home cage.[7][15]
-
This compound, a vehicle control, or a reference compound is administered to the rats.
-
Cardiovascular parameters are continuously monitored for a defined period post-administration.
-
Data is analyzed to detect any significant changes in heart rate or blood pressure compared to baseline and the control group. A study on this compound showed it had a minimal effect on the atrial beat rate in isolated rat atria.[8]
-
Assessment of Standard Analgesic Side Effects
1. Assessment of Gastrointestinal Ulcers in Rats (Acetic Acid-Induced Ulcer Model)
-
Objective: To evaluate the ulcerogenic potential of NSAIDs like ibuprofen in a rat model.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
The test compound (e.g., ibuprofen) or vehicle is administered orally.
-
After a specific time, a solution of acetic acid is injected into the subserosal layer of the stomach wall to induce ulcer formation.[16][17]
-
Several days later, the animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for ulcers.
-
The number and severity of ulcers are scored. Endoscopic evaluation can also be performed in live animals to monitor ulcer development and healing over time.[18][19]
-
2. Assessment of Respiratory Depression in Rats (Whole-Body Plethysmography)
-
Objective: To measure the effects of opioids like morphine on respiratory function in unrestrained, conscious rats.
-
Apparatus: A whole-body plethysmography chamber and a data acquisition system.
-
Procedure:
-
The rat is placed in the plethysmography chamber and allowed to acclimate.[20]
-
Baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume, and minute volume, are recorded.[21][22][23]
-
The opioid (e.g., morphine) or a vehicle control is administered.
-
Respiratory parameters are continuously monitored to detect any significant depression in breathing.
-
The use of hypercapnic conditions (elevated CO2) can be employed to challenge the respiratory system and enhance the detection of opioid-induced respiratory depression.[21]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for assessing analgesic side effects.
Caption: this compound acts as a positive allosteric modulator of the A1R.
Caption: General workflow for preclinical assessment of analgesic side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Insights into the Adenosine A1 Receptor's Positive Allosteric Modulation for Non-Opioid Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Adverse Effects Associated With Ibuprofen Use After Major Orthopaedic Surgeries—A Detailed Statistical Analysis Plan for the PERISAFE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphine - Wikipedia [en.wikipedia.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Rotarod test in rats [protocols.io]
- 12. biomed-easy.com [biomed-easy.com]
- 13. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]
- 14. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
- 16. Evaluation of acetic acid-induced gastric ulcers in rats by scanning acoustic microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental studies on gastric ulcer. (4). Sequential observation and evaluation of gastric ulcers by endoscope in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 21. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 23. Whole-body Plethysmography System for Rats - tow-int [tow-int.net]
Safety Operating Guide
Navigating the Safe Disposal of MIPS521: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a general procedural framework for the safe disposal of MIPS521, a positive allosteric modulator of the adenosine A1 receptor.
Important Notice: The following procedures are based on general laboratory safety protocols. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for detailed and definitive disposal instructions. This document is intended as a supplementary resource, not a replacement for the manufacturer's SDS.
Guiding Principles for Chemical Disposal
The disposal of any chemical waste, including this compound, is governed by stringent regulations. It is the responsibility of the waste generator to properly characterize and dispose of all chemical waste in accordance with local, regional, and national regulations.[1] Key principles include:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols. Incompatible wastes must be kept separate.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Professional Disposal: Unused or waste this compound should be disposed of through a licensed professional waste disposal service.[1]
This compound Chemical and Physical Properties
The following table summarizes key information about this compound relevant to its handling and storage.
| Property | Value |
| Chemical Name | (2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thien-3-yl)(4-chlorophenyl)methanone |
| CAS Number | 1146188-19-3 |
| Appearance | Solid powder |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[2] |
| Storage (Short Term) | Dry, dark, and at 0 - 4°C for days to weeks.[2] |
| Storage (Long Term) | -20°C for months to years.[2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month.[3] |
General Disposal Workflow for this compound
The following step-by-step process outlines a general workflow for the proper disposal of this compound.
-
Consult the Safety Data Sheet (SDS): Before beginning any work that will generate this compound waste, obtain and thoroughly review the SDS from your chemical supplier. The SDS will contain specific instructions for handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with solid this compound (e.g., weighing papers, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Accidental Spills: In the event of a spill, avoid generating dust.[1] Carefully sweep up the solid material and place it in a sealed container for disposal.[1][4] Ensure the area is then decontaminated according to your laboratory's standard operating procedures.
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the waste they contain.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
This compound Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the safe disposal of this compound.
References
Personal protective equipment for handling MIPS521
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of MIPS521, a positive allosteric modulator of the adenosine A1 receptor.
This document provides immediate, essential safety and logistical information for the proper handling and disposal of this compound (CAS RN: 1146188-19-3; Molecular Formula: C₁₉H₁₀ClF₆NOS). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a research chemical, and all handling should be performed by trained personnel familiar with standard laboratory safety procedures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation. Use in a well-ventilated area or under a fume hood. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling and Disposal Procedures
1. Preparation and Handling:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as specified in the table above.
-
Ventilation: Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Weighing: When weighing the powder, use an analytical balance within a ventilated enclosure to minimize dust dispersion.
-
Solution Preparation: this compound is often dissolved in solvents like DMSO.[1][2] Perform this step in a fume hood and avoid direct contact with the solvent and the solution.
2. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Collect all contaminated materials in a sealed container for proper disposal as chemical waste.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and experimental materials, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including empty containers and contaminated gloves and wipes, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and chemical-resistant container. Do not dispose of this compound solutions down the drain.
-
Regulatory Compliance: Dispose of all this compound waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
